molecular formula C11H9BrN2 B015249 2-Amino-3-bromo-5-phenylpyridine CAS No. 107351-80-4

2-Amino-3-bromo-5-phenylpyridine

货号: B015249
CAS 编号: 107351-80-4
分子量: 249.11 g/mol
InChI 键: SAZYIWJKSVYWFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-3-bromo-5-phenylpyridine (CAS 107351-80-4) is a versatile brominated pyridine derivative with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.11 g/mol. This compound is characterized by a beige to brown solid appearance and a melting point range of 113-116 °C. It is recommended to be stored at -20°C to maintain stability and is soluble in various solvents including DMF, DMSO, Ethyl Acetate, and Methanol, facilitating its use in diverse experimental setups. This chemical serves as a high-value synthetic building block, particularly in medicinal chemistry and drug discovery research. The presence of both an amino group and a bromine atom on the pyridine ring makes it an ideal precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, and for further functionalization through nucleophilic substitution. Its structural motif is relevant in the exploration of kinase inhibitors, as evidenced by research into related 2-amino-3-amido-5-aryl-pyridine scaffolds which have been identified as potent and selective inhibitors for targets like the PERK enzyme, implicated in cancer cell survival. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It carries safety warnings and may be toxic if swallowed, causing skin and serious eye irritation. Researchers should wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, and refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-bromo-5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZYIWJKSVYWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391281
Record name 2-Amino-3-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107351-80-4
Record name 2-Amino-3-bromo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-phenylpyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-phenylpyridine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique trifunctionalized pyridine core, featuring an amino group, a bromine atom, and a phenyl group, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups makes it a valuable intermediate in the development of novel therapeutic agents, especially in the area of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 113-116°C.[1] It is soluble in various organic solvents.

PropertyValueReference
CAS Number 107351-80-4[1]
Molecular Formula C₁₁H₉BrN₂
Molecular Weight 249.11 g/mol [1]
Melting Point 113-116 °C[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, often starting from simpler pyridine derivatives. A representative synthetic approach involves the bromination of a corresponding aminopyridine precursor.

Representative Synthetic Workflow

G cluster_0 Synthesis of 2-Amino-5-bromopyridine cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Bromination 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination Reagents: Phenyltrimethylammonium tribromide Solvent: Chloroform Temp: 25°C 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine Yield: 78% Coupling Coupling 2-Amino-5-bromopyridine->Coupling Reagents: Phenylboronic acid, Pd catalyst, Base Solvent: Dioxane/Water 2-Amino-5-phenylpyridine 2-Amino-5-phenylpyridine Coupling->2-Amino-5-phenylpyridine Final_Bromination Final_Bromination 2-Amino-5-phenylpyridine->Final_Bromination Brominating agent (e.g., NBS) This compound This compound Final_Bromination->this compound

Caption: A logical workflow for the synthesis of this compound.

The bromine atom at the 3-position and the amino group at the 2-position are key reactive sites. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents. The amino group can participate in cyclization reactions to form fused heterocyclic systems.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-3-bromo-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By utilizing the reactive handles of this compound, medicinal chemists can synthesize libraries of compounds to probe the structure-activity relationships of various kinase targets.

A prominent example of the utility of this scaffold is in the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are known to exhibit potent inhibitory activity against a range of kinases.

Representative Signaling Pathway Targeted by Derivatives

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR P P EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrido[2,3-d]pyrimidine_Derivative Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a derivative of the core scaffold.

Quantitative Data on Biologically Active Derivatives

The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine derivatives, which can be conceptually synthesized from the 2-amino-3-bromo-5-arylpyridine scaffold.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
Derivative 1 MCF-7 (Breast Cancer)3.98[2]
Derivative 1 EGFR (Wild Type)0.093[2]
Derivative 1 EGFR (T790M Mutant)0.174[2]
Derivative 2 MCF-7 (Breast Cancer)17.52[2]
Derivative 2 EGFR (Wild Type)0.212[2]
Derivative 7 HeLa (Cervical Cancer)9.72[2]

Experimental Protocols

Representative Synthesis of a 2-Amino-5-bromopyridine Precursor

This protocol describes the synthesis of 2-amino-5-bromopyridine, a key intermediate in the synthesis of the title compound.

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene

Procedure:

  • In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.

  • Stir the mixture at 25°C for 2 hours.

  • Wash the reaction mixture with 40ml of saturated sodium chloride solution.

  • Separate the organic layer and wash it 2-3 times with 20ml of water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.

  • Cool the oil with ice water and add water to precipitate a solid.

  • Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

Suzuki-Miyaura Coupling of a 3-Bromo-2-aminopyridine Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-2-aminopyridine derivative with an arylboronic acid.

Materials:

  • 3-Bromo-2-aminopyridine derivative (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dimethoxyethane)

Procedure:

  • In a reaction vessel, combine the 3-bromo-2-aminopyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.03-0.05 eq).

  • Seal the vessel and create an inert atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-90°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the synthesis of biologically active molecules. Its strategic functionalization allows for the efficient construction of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this important building block in their quest for new and improved therapeutics.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-3-bromo-5-phenylpyridine, a valuable substituted pyridine derivative for pharmaceutical and materials science research. The guide details the selection of starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of a key intermediate, 2-amino-3,5-dibromopyridine, followed by a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position. This approach offers a modular and controllable route to the target compound.

Synthesis of the Key Intermediate: 2-Amino-3,5-dibromopyridine

The primary starting material for the synthesis of the target molecule is 2-aminopyridine, which is readily available and cost-effective. The first step involves the dibromination of 2-aminopyridine to yield 2-amino-3,5-dibromopyridine. This intermediate is crucial as it sets the stage for the selective introduction of the phenyl group.

Experimental Protocol: Bromination of 2-Aminopyridine

A common and effective method for the bromination of 2-aminopyridine utilizes N-Bromosuccinimide (NBS) as the brominating agent. The reaction can be controlled to favor the formation of the dibrominated product.

Materials and Reagents:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.0-2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-3,5-dibromopyridine.

Quantitative Data for Bromination
ParameterValueReference
Starting Material2-Aminopyridine[1]
Brominating AgentN-Bromosuccinimide (NBS)[1]
SolventAcetonitrile[1]
YieldVariable, often a major byproduct[1]
PurityAchieved through chromatography

Regioselective Synthesis of this compound via Suzuki-Miyaura Coupling

The second and final step is a regioselective Suzuki-Miyaura cross-coupling reaction between 2-amino-3,5-dibromopyridine and phenylboronic acid. The key to this synthesis is achieving high selectivity for the reaction at the C5-position over the C3-position. The reactivity of the C-Br bonds in dihalopyridines can be influenced by electronic and steric factors, as well as the choice of catalyst and ligands. Generally, the C5-position in 3,5-dihalopyridines is more sterically accessible and can be favored for coupling.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the regioselective Suzuki-Miyaura coupling, which may require optimization based on laboratory-specific conditions and desired outcomes. The choice of a palladium catalyst with a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often crucial for achieving high regioselectivity.

Materials and Reagents:

  • 2-Amino-3,5-dibromopyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd-NHC complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 2-amino-3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterValueReference
Starting Material2-Amino-3,5-dibromopyridine
Coupling PartnerPhenylboronic acid[2]
CatalystPd(PPh₃)₄ or other Pd catalysts[2]
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄[2]
Solvent1,4-Dioxane/Water, DMF, Toluene[2]
YieldModerate to good (requires optimization)[2]
RegioselectivityC5-arylation favored

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations and the logical workflow of the experimental procedures.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki-Miyaura Coupling 2-Aminopyridine 2-Aminopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine NBS, CH3CN 2-Amino-3,5-dibromopyridine_2 2-Amino-3,5-dibromopyridine This compound This compound 2-Amino-3,5-dibromopyridine_2->this compound Pd catalyst, Base Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->this compound Experimental_Workflow Start Start Combine_Reactants Combine Reactants: - 2-Amino-3,5-dibromopyridine - Phenylboronic acid - Pd Catalyst - Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_and_Stir Heat and Stir Reaction Add_Solvent->Heat_and_Stir Monitor_Progress Monitor Progress (TLC/LC-MS) Heat_and_Stir->Monitor_Progress Workup Reaction Workup: - Quench - Extract - Wash - Dry Monitor_Progress->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

References

The Ascendant Trajectory of Phenylpyridine Derivatives: A New Frontier in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the burgeoning potential of novel phenylpyridine derivatives across key therapeutic areas: oncology, inflammation, infectious diseases, and neurodegenerative disorders. Through a comprehensive review of recent findings, this document offers structured data, detailed experimental methodologies, and visual representations of molecular pathways to empower researchers in the pursuit of next-generation therapeutics.

Anticancer Activity: Targeting the Machinery of Malignancy

Phenylpyridine derivatives have shown significant promise as anticancer agents, primarily by disrupting fundamental cellular processes such as cell division and proliferation. Key mechanisms of action include the inhibition of tubulin polymerization and the modulation of cyclin-dependent kinases (CDKs).

Inhibition of Tubulin Polymerization

A notable class of diarylpyridine derivatives functions as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Anticancer Activity of Phenylpyridine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference CompoundIC50 (µM)
Diarylpyridine 10tTubulin PolymerizationMCF-70.8Combretastatin A-4-
Phenylpyridine-urea 7iNot SpecifiedA5491.53 ± 0.46Doxorubicin-
HCT-1161.11 ± 0.34
PC-31.98 ± 1.27
Pyrazolo[3,4-b]pyridine 9aCDK2-1.630 ± 0.009Ribociclib-
AntiproliferativeHCT-116-Doxorubicin-
MCF-7-

Note: IC50 values are presented as reported in the literature. Direct comparison may be limited by variations in experimental conditions.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Guanosine-5'-triphosphate (GTP)

    • Glycerol

    • Fluorescent reporter (e.g., DAPI)

    • Test phenylpyridine derivatives and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

    • 96-well, black, flat-bottom microplate

    • Fluorescence microplate reader with temperature control

  • Procedure:

    • Prepare a 2 mg/mL tubulin reaction mix on ice in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Prepare serial dilutions of the test compounds and controls.

    • Add 5 µL of the test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every 60 seconds for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effects of the compounds.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disrupted Spindle Formation Apoptosis Apoptosis G2/M Arrest->Apoptosis Phenylpyridine Derivative Phenylpyridine Derivative Phenylpyridine Derivative->Tubulin Dimers Binds to Colchicine Site

Disruption of microtubule dynamics by phenylpyridine derivatives.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have been identified as potent inhibitors of CDK2. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • Complete cell culture medium

    • Test phenylpyridine derivatives and control drug (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well, flat-bottom, sterile microplates

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds and controls in cell culture medium.

    • Replace the old medium with the medium containing the test compounds or controls.

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Experimental Workflow: CDK2 Inhibitor Characterization

G Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Western Blot Western Blot Cell-Based Assays->Western Blot Protein Expression Flow Cytometry Flow Cytometry Cell-Based Assays->Flow Cytometry Cell Cycle Analysis Phenylpyridine Derivative Phenylpyridine Derivative Phenylpyridine Derivative->Biochemical Assay Direct CDK2 Inhibition Phenylpyridine Derivative->Cell-Based Assays Cellular Effects

Workflow for characterizing CDK2 inhibitors.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Phenylpyridine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Cyclooxygenase (COX) Inhibition

Certain 3-phenylpyridine derivatives have been investigated as selective inhibitors of COX-2. This selectivity is a key therapeutic strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Phenylpyridine Derivatives

Compound IDTargetIC50 (µM)
Phenylpyridine-2-ylguanidine 5bTNF-α overproductionActive in vivo
2-aminodihydroquinazoline 12TNF-α overproductionActive at 5 mg/kg (ip) in mice

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test phenylpyridine derivatives and control inhibitor

    • Reaction buffer

    • Prostaglandin detection kit

  • Procedure:

    • Pre-incubate the COX enzymes with various concentrations of the test compounds or a control inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specific period.

    • Stop the reaction and measure the amount of prostaglandin produced using a detection kit.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Inhibition of TNF-α Overproduction

Phenylpyridine-2-ylguanidines have been identified as novel inhibitors of the overproduction of pro-inflammatory cytokines, including TNF-α and IL-1β.

Signaling Pathway: TNF-α Signaling and Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB TNF-alpha Gene TNF-alpha Gene NF-kB->TNF-alpha Gene TNF-alpha Protein TNF-alpha Protein TNF-alpha Gene->TNF-alpha Protein Inflammation Inflammation TNF-alpha Protein->Inflammation Phenylpyridine Derivative Phenylpyridine Derivative Phenylpyridine Derivative->IKK Inhibits G Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Agar Diffusion MIC Determination MIC Determination Primary Screening->MIC Determination Broth Microdilution Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies G Neurotoxic Stimulus Neurotoxic Stimulus Oxidative Stress Oxidative Stress Neurotoxic Stimulus->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Neuronal Cell Death Neuronal Cell Death Apoptosis->Neuronal Cell Death Phenylpyridine Derivative Phenylpyridine Derivative Phenylpyridine Derivative->Oxidative Stress Inhibits Phenylpyridine Derivative->Apoptosis Inhibits

Whitepaper: Unlocking Novel Chemical Scaffolds: A Technical Guide to the Derivatization of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-bromo-5-phenylpyridine is a versatile heterocyclic compound that serves as a powerful starting scaffold for the synthesis of novel derivatives with significant potential in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic amino group, a readily displaceable bromine atom, and a phenyl moiety offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the synthetic strategies available for derivatizing this core structure, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and modifications of the amino group. Detailed experimental protocols, quantitative data tables for potential derivatives, and visual diagrams of reaction mechanisms and workflows are presented to equip researchers with the necessary tools to expand their chemical libraries and accelerate drug discovery programs.

The Synthetic Potential of the Core Scaffold

The reactivity of this compound is primarily dictated by two key functional groups:

  • The 3-Bromo Position: The bromine atom is an excellent leaving group, making the C3 position of the pyridine ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. This site is ideal for introducing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the construction of complex molecular architectures.[1]

  • The 2-Amino Group: The amino group is nucleophilic and can readily participate in reactions such as acylation, sulfonylation, and alkylation. These modifications are crucial for modulating the physicochemical properties of the final compounds, including solubility, polarity, and hydrogen bonding capacity.[1][2]

This dual reactivity allows for a combinatorial approach to synthesis, enabling the creation of large and diverse libraries of novel compounds from a single, advanced intermediate.

Key Synthetic Strategies and Methodologies

The most effective strategies for derivatization involve palladium-catalyzed cross-coupling reactions at the C3 position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy for their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3] This reaction is fundamental for synthesizing biaryl and heteroaryl structures, which are prevalent scaffolds in many pharmaceutical agents.[4][5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)Ln pd0->oa_complex Oxidative Addition transmetal_complex Transmetalation Complex (Ar-Pd(II)-R)Ln oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetal_complex->product start Ar-Br start->oa_complex boronic R-B(OH)₂ + Base boronic->transmetal_complex Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Ar-Pd(II)-NR'R'')L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Coupled Product) amido_complex->product start Ar-Br start->oa_complex amine HNR'R'' + Base amine->amido_complex Derivatization_Workflow start 2-Amino-3-bromo- 5-phenylpyridine reaction_setup Reaction Setup (e.g., Suzuki, Buchwald-Hartwig) start->reaction_setup reaction_execution Reaction Execution (Heating, Stirring, Monitoring) reaction_setup->reaction_execution workup Aqueous Work-up & Extraction reaction_execution->workup purification Purification (Column Chromatography) workup->purification characterization Structure Verification (NMR, MS, etc.) purification->characterization library Novel Derivative Library characterization->library

References

Theoretical Reactivity Prediction of 2-Amino-3-bromo-5-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Among them, 2-amino-3-bromo-5-phenylpyridine stands out as a versatile intermediate, offering multiple reactive sites for the synthesis of complex molecular architectures. This technical guide provides a comprehensive theoretical framework for predicting the reactivity of this compound using computational chemistry methods. We delve into global and local reactivity descriptors derived from Density Functional Theory (DFT), including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions. By analyzing these parameters, we can anticipate the molecule's behavior in various chemical reactions, guiding the design of synthetic routes and the development of novel derivatives with desired properties. This document also outlines generalized experimental protocols for key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, based on established procedures for analogous compounds.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis. Its structure incorporates three key functional groups that dictate its chemical behavior: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a phenyl substituent that influences the electronic properties of the pyridine ring. The strategic placement of these groups offers a rich platform for molecular derivatization, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]

Understanding the intrinsic reactivity of this compound is crucial for efficiently harnessing its synthetic potential. Computational chemistry provides a powerful toolkit for this purpose, enabling the prediction of reaction sites and the elucidation of reaction mechanisms at the molecular level.[4] This guide focuses on the application of Density Functional Theory (DFT) to forecast the reactivity of the title compound.

Theoretical Background and Computational Methodology

The reactivity of a molecule can be rationalized through a set of theoretical descriptors that quantify its electronic properties. DFT has emerged as a robust method for calculating these descriptors with a good balance between accuracy and computational cost.[5]

Density Functional Theory (DFT)

DFT calculations are based on the principle that the ground-state electronic energy of a molecule is a functional of the electron density.[4] By solving the Kohn-Sham equations, we can obtain the optimized molecular geometry, electronic energy, and other key properties. For a molecule like this compound, a common and reliable approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to account for electron correlation and polarization effects.

Frontier Molecular Orbitals (FMOs)

According to Frontier Molecular Orbital theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[8][9] It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions, characterized by negative potential, are electron-rich and susceptible to electrophilic attack, while blue regions, with positive potential, are electron-poor and prone to nucleophilic attack.[8]

Fukui Functions

The Fukui function, f(r), is a local reactivity descriptor that quantifies the change in electron density at a specific point in a molecule when an electron is added or removed.[6] Condensed Fukui functions, which are associated with individual atoms, are particularly useful for predicting site selectivity in chemical reactions:

  • f+ : Indicates the propensity of a site for nucleophilic attack.

  • f- : Indicates the propensity of a site for electrophilic attack.

  • f0 : Indicates the propensity of a site for radical attack.

The workflow for a theoretical reactivity prediction of this compound is illustrated in the following diagram:

G cluster_input Input cluster_computation Computational Methodology cluster_analysis Reactivity Analysis cluster_output Predicted Reactivity mol_structure Molecular Structure of This compound dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calc global_desc Global Reactivity Descriptors (HOMO, LUMO, ΔE, etc.) dft_calc->global_desc local_desc Local Reactivity Descriptors (MEP, Fukui Functions, Mulliken Charges) dft_calc->local_desc reactivity_prediction Reactivity Prediction (Site Selectivity, Reaction Pathways) global_desc->reactivity_prediction local_desc->reactivity_prediction

Caption: Computational workflow for reactivity prediction.

Predicted Reactivity Analysis

While a dedicated computational study on this compound is not available in the literature, we can predict its reactivity based on the known effects of its constituent functional groups and data from similar molecules. The following tables present hypothetical but realistic quantitative data to illustrate the expected outcomes of a DFT analysis.

Global Reactivity Descriptors

Global reactivity descriptors provide insight into the overall reactivity and stability of the molecule.

DescriptorSymbolHypothetical ValueInterpretation
HOMO EnergyEHOMO-5.8 eVElectron-donating ability (nucleophilicity)
LUMO EnergyELUMO-1.2 eVElectron-accepting ability (electrophilicity)
HOMO-LUMO GapΔE4.6 eVChemical reactivity and kinetic stability
Ionization PotentialIP5.8 eVEnergy required to remove an electron
Electron AffinityEA1.2 eVEnergy released upon gaining an electron
Electronegativityχ3.5Tendency to attract electrons
Chemical Hardnessη2.3Resistance to change in electron distribution
Global SoftnessS0.217Reciprocal of hardness, indicates high reactivity
Electrophilicity Indexω2.68Global electrophilic nature of the molecule

Table 1: Hypothetical Global Reactivity Descriptors for this compound.

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule.

Local Reactivity Analysis (Site Selectivity)

Local reactivity descriptors are essential for identifying the specific atoms or regions of a molecule that are most likely to participate in a chemical reaction.

The MEP map of this compound is expected to show the following features:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, indicating these are the most likely sites for electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amino group, suggesting their susceptibility to nucleophilic attack or their role as hydrogen bond donors.

  • Slightly Positive/Neutral Potential (Green): The region around the C-Br bond, with the bromine atom being slightly negative and the carbon atom slightly positive, indicating the polarity of this bond and its susceptibility to oxidative addition in cross-coupling reactions.

G mep Molecular Electrostatic Potential (MEP) red Red Regions (Negative Potential) mep->red blue Blue Regions (Positive Potential) mep->blue green Green Regions (Neutral Potential) mep->green electrophilic_attack Electrophilic Attack Site red->electrophilic_attack nucleophilic_attack Nucleophilic Attack Site blue->nucleophilic_attack

Caption: Logical relationship between MEP and reactivity.

Condensed Fukui functions and Mulliken atomic charges provide a quantitative measure of the reactivity of each atom in the molecule.

AtomMulliken Charge (Hypothetical)f+ (Hypothetical)f- (Hypothetical)f0 (Hypothetical)Predicted Reactivity
N1-0.650.080.18 0.13Prone to electrophilic attack due to high negative charge and f- value.
C20.300.050.100.075Attached to the amino group.
N(NH2)-0.700.060.20 0.13Highly nucleophilic, prone to electrophilic attack.
C3-0.100.15 0.040.095Site for nucleophilic attack, activated by the adjacent bromine atom.
Br-0.050.030.020.025Good leaving group in cross-coupling reactions.
C40.050.120.090.105Potential site for electrophilic substitution.
C5-0.080.070.110.09Attached to the phenyl group.
C60.150.100.070.085Potential site for electrophilic substitution.

Table 2: Hypothetical Mulliken Charges and Condensed Fukui Functions for this compound.

Based on this analysis, the pyridine nitrogen (N1) and the amino group nitrogen are the most probable sites for electrophilic attack. The carbon atom bearing the bromine (C3) is the most likely site for nucleophilic attack or for oxidative addition in palladium-catalyzed reactions.

Potential Synthetic Applications and Experimental Protocols

The predicted reactivity of this compound makes it a valuable substrate for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. The C3 position is the expected site of coupling.

Generalized Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of toluene and water.

  • Heat the mixture with vigorous stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

This reaction couples the bromopyridine with a terminal alkyne to form a C(sp²)-C(sp) bond.

Generalized Experimental Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst like CuI (0.06 eq.).

  • Add a suitable solvent such as anhydrous DMF and a base like Et₃N (2.0 eq.).

  • Add the terminal alkyne (1.2 eq.) via syringe and stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to 80-100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine.

Generalized Experimental Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like BINAP (0.04 eq.), and a strong base such as NaOt-Bu (1.4 eq.).

  • Add the amine (1.2 eq.) and an anhydrous solvent like toluene.

  • Heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The theoretical reactivity prediction of this compound using DFT methods provides invaluable insights for synthetic chemists. The analysis of global and local reactivity descriptors suggests that the molecule is moderately reactive, with distinct sites for electrophilic and nucleophilic attack. The pyridine nitrogen and the exocyclic amino group are predicted to be the most nucleophilic centers, while the carbon atom attached to the bromine is the primary site for nucleophilic substitution and cross-coupling reactions. This predictive framework, combined with the provided generalized experimental protocols, serves as a robust guide for the strategic design and execution of synthetic routes to novel and complex molecules derived from this versatile building block. Further experimental and computational studies are encouraged to validate and refine these predictions, paving the way for new discoveries in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Amino-3-bromo-5-phenylpyridine with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl and hetero-biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.[1]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis, enabling the formation of carbon-carbon bonds.[2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.

For substrates like this compound, which contain potentially coordinating amino and pyridine functional groups, careful optimization of reaction conditions is essential to prevent catalyst inhibition and achieve high yields.[4] These notes provide recommended protocols and expected outcomes based on closely related analogs.

Data Presentation

While specific yield data for the Suzuki cross-coupling of this compound is not extensively published, the following table summarizes the yields obtained from the reaction of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[5] This data serves as a strong indicator of the expected yields under similar conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-3,5-diphenylpyridine~85%
24-Methylphenylboronic acid2-Amino-5-phenyl-3-(p-tolyl)pyridine~82%
34-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)-5-phenylpyridine~88%
44-Chlorophenylboronic acid2-Amino-3-(4-chlorophenyl)-5-phenylpyridine~78%
54-Fluorophenylboronic acid2-Amino-3-(4-fluorophenyl)-5-phenylpyridine~80%

Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine with the corresponding arylboronic acid and are intended as a reference.[5] Actual yields with this compound may vary.

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[4]

Protocol 1: Conventional Heating Method

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[4]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[4]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[4][5]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Protocol 2: Microwave-Assisted Method

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[4]

  • Add the palladium catalyst.[4]

  • Add the chosen solvent system to the vial.[4]

  • Seal the vial with a cap.[4]

  • Place the vial in the microwave reactor.[4]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.[4]

  • Work-up and purify the product as described in the conventional heating protocol.[4]

Mandatory Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound Arylboronic Acid Base B Add Pd Catalyst A->B C Establish Inert Atmosphere B->C D Add Solvents (e.g., Dioxane/Water) C->D E Heat Reaction Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Extraction with Organic Solvent G->H I Dry Organic Layer H->I J Concentrate under Vacuum I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][2][3] Pyridine derivatives are crucial structural motifs in many biologically active compounds, making the functionalization of substituted pyridines, such as 2-Amino-3-bromo-5-phenylpyridine, via Sonogashira coupling a subject of significant interest for medicinal chemistry and drug development.[1][4] The resulting 2-amino-3-alkynylpyridine products serve as important precursors for the synthesis of various heterocyclic compounds, including indole and quinoline derivatives.[4][5]

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Optimized Reaction Conditions

Based on studies of structurally similar 2-amino-3-bromopyridines, a set of optimized reaction conditions has been established to achieve high yields of the desired 2-amino-3-alkynylpyridine products.[4][5][6] The following table summarizes these conditions and the corresponding yields for the coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes. These parameters provide a robust starting point for the Sonogashira coupling of this compound.

EntryAryl Bromide SubstrateAlkyne SubstratePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
22-Amino-3-bromopyridine4-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100395
32-Amino-3-bromopyridine4-ChlorophenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
42-Amino-3-bromopyridine3-EthynylthiophenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100390
52-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100393
62-Amino-3-bromo-5-methylpyridine4-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100391
72-Amino-3-bromo-5-methylpyridineCyclopropylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388
82-Amino-3-bromo-5-methylpyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385

Data summarized from Zhu, Q., et al. (2017).[4][5][6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established procedures for similar substrates.[4][5]

Materials and Reagents:
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

General Experimental Workflow:

G reagent_prep Reagent Preparation (Substrates, Catalysts, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Reaction (Heating and Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Quenching and Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for Sonogashira coupling.

Detailed Procedure:
  • Reaction Setup: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[4][5]

  • The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.

  • Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.[4][5]

  • Addition of Reactants: To the stirred solution, add this compound (0.5 mmol, 1.0 eq) and the terminal alkyne (0.6 mmol, 1.2 eq), followed by triethylamine (1 mL).[4][5]

  • Reaction: The reaction mixture is then heated to 100°C and stirred for 3 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-amino-3-alkynyl-5-phenylpyridine.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the catalytic cycle of the Sonogashira coupling reaction.

G pd0 Pd(0)L₂ pd_aryl_complex Ar-Pd(II)L₂-X pd0->pd_aryl_complex Oxidative Addition (Ar-X) pd_complex pd_alkynyl_complex Ar-Pd(II)L₂-C≡CR' pd_aryl_complex->pd_alkynyl_complex Transmetalation cu_acetylide Cu-C≡CR' pd_aryl_complex->cu_acetylide pd_alkynyl_complex->pd0 Reductive Elimination (Ar-C≡CR') cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR' alkyne->cu_acetylide Base

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-phenylpyridine. This versatile cross-coupling reaction is a powerful method for the synthesis of N-substituted 2,3-diamino-5-phenylpyridine derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocols herein are based on established methodologies for structurally similar haloaminopyridines and serve as a robust starting point for reaction optimization. This guide includes tabulated data for representative reaction conditions, detailed step-by-step procedures, and visualizations of the experimental workflow and catalytic cycle to facilitate successful execution.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[1][2] This reaction has gained widespread use due to its broad substrate scope, tolerance of various functional groups, and generally milder conditions compared to classical methods.[1] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a key structural motif in a multitude of biologically active compounds and pharmaceutical agents.

The target substrate, this compound, possesses multiple reactive sites, making chemoselective C-N bond formation at the C3 position a key objective. The presence of the free amino group at the C2 position can potentially influence the catalytic cycle, necessitating careful optimization of reaction parameters to achieve high yields and purity of the desired N3-substituted product.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 2,3-diamino-5-phenylpyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and must be tailored to the specific amine being coupled.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various classes of amines. While specific data for this compound is not extensively reported, these conditions for analogous substrates provide a strong foundation for optimization.

Table 1: Representative Conditions for Coupling with Primary Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
n-ButylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene80-1006-12Good to High
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF70-908-18Good
BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH90-11012-24Moderate to Good

Table 2: Representative Conditions for Coupling with Secondary Aliphatic Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)LiHMDS (1.4)Dioxane10012-16High
PiperidinePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2.0)Toluene100-11010-20Good to High
DiethylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene90-1108-16Good

Table 3: Representative Conditions for Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
2-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10012-24Good

Experimental Protocols

Important Safety Note: Palladium catalysts, phosphine ligands, and strong bases are often air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Coupling with Primary and Secondary Amines

This protocol provides a general starting point for the amination of this compound with non-volatile primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,3-diamino-5-phenylpyridine.

Protocol 2: Procedure for Coupling with Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.[4]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Sealable reaction tube

Procedure:

  • Reaction Setup: In a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Inerting: Evacuate and backfill the tube with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the solution of the volatile amine.

  • Reaction: Tightly seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow steps 7-9 from Protocol 1 to isolate and purify the product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Reactants, Catalyst, Ligand, and Base to Schlenk Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Add Amine prep3->prep4 react1 Heat and Stir (80-110 °C) prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Quench Reaction (aq. NH4Cl) workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Wash with Water and Brine workup3->workup4 workup5 Dry and Concentrate workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)-Br(L_n) Pd0->PdII_halide Oxidative Addition PdII_amido Ar-Pd(II)-NR'R''(L_n) PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination Product Ar-NR'R'' Reactant1 Ar-Br Reactant2 HNR'R'' Base Base BaseH [Base-H]+

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes for 2-Amino-3-bromo-5-phenylpyridine: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-phenylpyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic trifunctionalization, featuring an amino group, a bromo substituent, and a phenyl ring on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. The nucleophilic amino group can be a handle for building fused heterocyclic systems, while the bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

Derivatives of 2-aminopyridine are integral to a wide array of pharmacologically active compounds.[1] The strategic placement of the bromine atom at the 3-position and a phenyl group at the 5-position makes this intermediate particularly valuable for creating compounds with potential applications in oncology, inflammation, and infectious diseases. The phenyl group can be further functionalized, or it can serve to modulate the electronic properties and steric hindrance of the molecule, influencing its binding affinity to biological targets.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical development lies in its role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for synthesizing biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[3][4] In the context of this compound, the bromine atom at the 3-position can be readily coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl moieties. This is a crucial step in building the molecular complexity required for potent and selective drug candidates.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of arylamines.[2][5] Starting with this compound, the bromine atom can be replaced with a wide range of primary or secondary amines. This reaction is pivotal for accessing novel amine-containing molecules that are common in biologically active compounds.[6] The existing amino group on the pyridine ring requires careful optimization of reaction conditions to achieve high selectivity and yield.[5]

Experimental Protocols

While specific literature for this compound is not abundant, robust protocols can be adapted from closely related and structurally analogous substrates such as 2-Amino-5-bromo-4-methylpyridine and 5-bromo-2-methylpyridin-3-amine.[3][7] The following are detailed, generalized protocols for key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 2-amino-3-aryl-5-phenylpyridine derivatives.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously at 85-95 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-3-aryl-5-phenylpyridine product.

Quantitative Data (Based on Analogous Reactions):

The following table summarizes typical yields obtained from Suzuki-Miyaura coupling reactions of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[7] This data provides an indication of the expected yields for the coupling of this compound under similar conditions.

EntryArylboronic AcidExpected Product from this compoundReported Yield (%) with Analog[7]
1Phenylboronic acid2-Amino-3,5-diphenylpyridine85
24-Methylphenylboronic acid2-Amino-5-phenyl-3-(p-tolyl)pyridine82
34-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)-5-phenylpyridine88
44-Fluorophenylboronic acid2-Amino-3-(4-fluorophenyl)-5-phenylpyridine79
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize N-substituted 2,3-diamino-5-phenylpyridine derivatives.

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with an inert gas to remove any dissolved oxygen.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-substituted 2,3-diamino-5-phenylpyridine.

Quantitative Data (Representative Parameters):

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters often optimized for similar couplings of heteroaryl halides.[6]

ParameterReagent/ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Commonly used and effective palladium sources.
Ligand Xantphos, BINAPXantphos is often effective for heteroaryl halides. BINAP is a classic ligand for C-N coupling.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is common, while carbonates offer milder conditions.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential for the reaction.
Temperature 80-120 °CSufficient thermal energy is needed to drive the catalytic cycle.

Visualizations

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Pd(PPh3)4 (Catalyst) Base (K3PO4) Dioxane/Water 85-95 °C A->C B Arylboronic Acid (R-B(OH)2) B->C D 2-Amino-3-aryl-5-phenylpyridine (Product) C->D Suzuki Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex + Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R2NH Palladium-Amido\nComplex Palladium-Amido Complex Amine\nCoordination->Palladium-Amido\nComplex - HBr (+ Base) Palladium-Amido\nComplex->Pd(0)L2 Reductive Elimination (Product: Ar-NR2)

Caption: Buchwald-Hartwig Amination Cycle.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient construction of diverse molecular libraries for drug discovery programs. The protocols and data presented, adapted from closely related analogs, provide a solid foundation for researchers to utilize this building block in the development of novel pharmaceutical agents. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrates.

References

Application Notes and Protocols for 2-Amino-3-bromo-5-phenylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-bromo-5-phenylpyridine is a substituted pyridine derivative with a unique arrangement of functional groups that suggests its potential as a versatile intermediate in the synthesis of novel agrochemicals. While direct applications of this specific molecule in the agrochemical industry are not extensively documented in publicly available literature, its structural motifs—a phenylpyridine core, a reactive bromine atom, and an amino group—are present in a variety of biologically active compounds, including fungicides, herbicides, and insecticides.[1][2] The phenylpyridine scaffold is a recognized pharmacophore in crop protection, and the presence of a bromine atom at the 3-position and an amino group at the 2-position opens up numerous possibilities for synthetic elaboration.[3][4][5]

This document outlines potential applications and provides detailed, prospective experimental protocols for the use of this compound as a building block for the discovery of new agrochemicals. The methodologies are based on established chemical transformations of similar aminobromopyridine systems.[6][7]

Potential Agrochemical Applications

The strategic positioning of the phenyl, bromo, and amino groups on the pyridine ring allows for the synthesis of diverse molecular libraries for screening against various agricultural targets. The primary value of this compound lies in its utility in cross-coupling reactions to introduce further structural diversity.

Table 1: Potential Agrochemical Classes Derivable from this compound

Agrochemical ClassSynthetic StrategyPotential Target/Mode of Action
Fungicides Suzuki or Stille coupling at the C-3 position to introduce (hetero)aryl groups.Inhibition of succinate dehydrogenase (SDHI), respiration inhibitors.
Herbicides Sonogashira coupling followed by cyclization or further functionalization.Inhibition of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Insecticides Buchwald-Hartwig amination at the C-3 position or derivatization of the C-2 amino group.Modulation of nicotinic acetylcholine receptors (nAChR) or ryanodine receptors.

Experimental Protocols

The following protocols are representative methods for the synthetic elaboration of this compound.

Protocol 1: Synthesis of 3-(Heteroaryl)-5-phenylpyridin-2-amine Derivatives via Suzuki-Miyaura Coupling (Potential Fungicides)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heteroaryl boronic acid. The resulting compounds, bearing a biaryl or heteroaryl-aryl linkage, are of interest as potential fungicides.

Materials:

  • This compound

  • (Hetero)aryl boronic acid (e.g., 3-thienylboronic acid, 4-pyridylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), the (hetero)aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(heteroaryl)-5-phenylpyridin-2-amine derivative.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aminobromopyridines (Analogous Systems)

Bromopyridine SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
2-Amino-3-bromopyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃85[7]
2-Amino-3-bromo-5-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃92(Analogous reaction)

Protocol 2: Synthesis of 2-Amino-3-alkynyl-5-phenylpyridine Derivatives via Sonogashira Coupling (Potential Herbicides/Insecticides)

This protocol details the synthesis of 2-amino-3-alkynyl-5-phenylpyridine derivatives through a palladium- and copper-catalyzed Sonogashira coupling. The resulting alkynylpyridines can serve as precursors for a variety of heterocyclic agrochemicals.[6]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-alkynyl-5-phenylpyridine.

Mandatory Visualizations

Agrochemical_Synthesis_Workflow cluster_fungicides Fungicide Synthesis cluster_herbicides_insecticides Herbicide/Insecticide Synthesis cluster_insecticides_alt Alternative Insecticide Synthesis start 2-Amino-3-bromo- 5-phenylpyridine suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂, Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne, Pd/Cu Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Primary/Secondary Amine, Pd Catalyst fungicide 3-(Heteroaryl)-5-phenyl- pyridin-2-amine Derivatives suzuki->fungicide alkynyl 2-Amino-3-alkynyl- 5-phenylpyridine sonogashira->alkynyl diaminopyridine N³-Substituted-5-phenyl- pyridine-2,3-diamine buchwald->diaminopyridine

Caption: Synthetic pathways from this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Amino-3-bromo- 5-phenylpyridine pd_intermediate Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd_biaryl boronate Ar'-B(OR)₂ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The provided protocols offer a foundation for researchers to explore the potential of this versatile building block in the development of next-generation fungicides, herbicides, and insecticides. Further research into the biological activity of derivatives of this compound is warranted to fully elucidate its potential in crop protection.

References

Application Notes and Protocols: 2-Amino-3-bromo-5-phenylpyridine as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-phenylpyridine is a strategically functionalized pyridine derivative that serves as a valuable building block in the synthesis of a wide range of functional materials. Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a phenyl moiety makes it an ideal precursor for the construction of complex molecular architectures. The bromine atom at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The amino group at the 2-position can be utilized for further derivatization, such as in the formation of fused heterocyclic systems or as a directing group in subsequent reactions. The phenyl group at the 5-position provides a foundational structural element that can be further modified or can contribute to the photophysical properties of the final molecule.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional materials, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the development of novel compounds for medicinal chemistry, organic electronics (such as OLEDs), and catalysis.

Applications

The unique structural features of this compound make it a versatile intermediate for several key applications:

  • Medicinal Chemistry: The pyridine scaffold is a common motif in many biologically active compounds. By using this compound as a starting material, medicinal chemists can readily synthesize libraries of novel compounds for drug discovery programs. The ability to introduce a variety of substituents at the 3-position via cross-coupling reactions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Pyridine derivatives have shown a wide range of biological activities, including as antimicrobial and anti-inflammatory agents.[1]

  • Organic Light-Emitting Diodes (OLEDs): The synthesis of conjugated molecules with specific photophysical properties is crucial for the development of advanced OLED materials. This compound can be used to construct extended π-conjugated systems by coupling it with various aromatic and heteroaromatic boronic acids. These resulting materials can be investigated as potential emitters or host materials in OLED devices. The derivatization of the amino group can further modulate the electronic properties and solid-state packing of the molecules, influencing their performance in devices.

  • Ligand Synthesis for Catalysis: The amino group and the pyridine nitrogen of the this compound core can act as coordination sites for metal ions. Functionalization at the 3-position can introduce additional coordinating groups, leading to the formation of novel ligands for transition metal catalysis. These ligands can be employed in a variety of catalytic transformations, including C-H activation and cross-coupling reactions.

Quantitative Data Presentation

The following table summarizes representative, anticipated yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. These values are based on typical yields obtained with structurally similar bromopyridine derivatives under optimized reaction conditions.

EntryArylboronic AcidProductAnticipated Yield (%)
1Phenylboronic acid2-Amino-3,5-diphenylpyridine85-95
24-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)-5-phenylpyridine80-90
34-(Trifluoromethyl)phenylboronic acid2-Amino-5-phenyl-3-(4-(trifluoromethyl)phenyl)pyridine75-85
42-Thienylboronic acid2-Amino-5-phenyl-3-(thiophen-2-yl)pyridine70-80
53-Pyridinylboronic acid2-Amino-5-phenyl-3,3'-bipyridine65-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Then, add the anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid Base B Evacuate and Backfill with Inert Gas (x3) A->B C Add Palladium Catalyst and Solvents B->C D Heat and Stir (80-100 °C, 12-24 h) C->D E Cool, Dilute, and Filter D->E F Extraction and Washing E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

References

Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental chemical transformation that introduces an acyl group onto an amine.[1][2] In the realm of drug development and medicinal chemistry, this modification is a powerful tool to alter the physicochemical properties of molecules, including their solubility, stability, and bioavailability.[1] The 2-aminopyridine scaffold is a privileged motif found in numerous pharmaceuticals. The N-acylation of substituted 2-aminopyridines, such as 2-amino-3-bromo-5-phenylpyridine, provides a versatile route to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the N-acylation of this compound using common acylating agents.

General Reaction Scheme

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an acid anhydride).[1]

Reaction: this compound + Acylating Agent → N-(3-bromo-5-phenylpyridin-2-yl)amide + Byproduct

Data Presentation: Comparison of Common N-Acylation Methods

The choice of acylating agent and reaction conditions can significantly impact the reaction's efficiency and yield. Below is a summary of two common methods for the N-acylation of aminopyridines.

ParameterMethod A: Acyl HalideMethod B: Acid Anhydride
Acylating Agent Acyl Chloride or Acyl BromideCarboxylic Anhydride
Base Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)Often optional, but Pyridine or other bases can be used
Solvent Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN)Acetic Acid, Pyridine, or neat (no solvent)
Temperature 0 °C to room temperatureRoom temperature to reflux
Reaction Time 1 - 6 hours1 - 12 hours
Typical Yield Good to ExcellentGood to Excellent
Byproduct Hydrochloric acid (neutralized by base)Carboxylic acid

Experimental Workflow Diagram

experimental_workflow start_end start_end process process decision decision io io wash wash start Start setup Reaction Setup: - Dissolve 2-amino-3-bromo- 5-phenylpyridine in solvent - Add base (if required) start->setup add_reagent Add Acylating Agent (Acyl Chloride or Anhydride) dropwise at 0°C setup->add_reagent reaction Stir at Room Temp or Reflux add_reagent->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup: - Quench reaction - Phase separation monitor->workup Complete extraction Extract with Organic Solvent workup->extraction wash_organic Wash Organic Layer: - aq. NaHCO3 - Brine extraction->wash_organic dry Dry over Na2SO4 or MgSO4 wash_organic->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purification: - Recrystallization or - Column Chromatography filter_evap->purify end End: Pure N-acylated Product purify->end

Caption: General experimental workflow for the N-acylation of this compound.

Detailed Experimental Protocols

Protocol 1: N-Acylation using Acyl Chloride

This protocol is based on the highly efficient Schotten-Baumann conditions, adapted for aminopyridines.[3]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add pyridine or TEA (1.5 eq.) to the solution. Cool the flask to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.2 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-acylated product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Acylation using Acid Anhydride

This protocol utilizes an acid anhydride as the acylating agent, which is generally less reactive than an acyl chloride but offers advantages in handling and byproduct profile.[1][4]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)

  • Pyridine (optional, as catalyst or solvent)

  • Ethyl acetate

  • Ice water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq.) and the acid anhydride (1.5-2.0 eq.). Pyridine can be added as a catalyst or used as the solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. For less reactive anhydrides, the mixture may be heated to reflux. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and pour it into ice water to quench any excess anhydride.[1] Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care and under anhydrous conditions.

  • Pyridine and other organic solvents are flammable and toxic. Avoid inhalation and contact with skin.

This application note provides a comprehensive guide for the N-acylation of this compound. The choice between an acyl chloride and an acid anhydride will depend on the specific substrate, desired product, and available laboratory resources. Both methods are robust and can be optimized to achieve high yields of the desired N-acylated product.

References

Application Notes and Protocols for the Derivatization of the Amino Group on 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2-amino group of 2-Amino-3-bromo-5-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols for acylation, sulfonylation, and urea/thiourea formation are based on established methodologies for similar 2-aminopyridine scaffolds.

Introduction

This compound is a key intermediate possessing three strategic functional groups for chemical modification: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a phenyl group that can be further functionalized. Derivatization of the 2-amino group is a common strategy to introduce a variety of substituents, thereby modulating the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity and pharmacokinetic profile.

Data Presentation: Overview of Derivatization Reactions

The following table summarizes the key derivatization reactions for the amino group of this compound, along with typical reagents, reaction conditions, and expected yields based on analogous transformations.

Derivatization TypeReagentSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Acylation Acetyl chlorideDichloromethane (DCM)Pyridine0 to RT2 - 685 - 95
Sulfonylation Benzenesulfonyl chloridePyridinePyridineRT to 1003 - 1270 - 85
Urea Formation Phenyl isocyanateToluene-Reflux12 - 2480 - 90
Thiourea Formation Phenyl isothiocyanateEthanol-Reflux4 - 875 - 90

Experimental Protocols

Protocol 1: Acylation - Synthesis of N-(3-bromo-5-phenylpyridin-2-yl)acetamide

This protocol describes the acylation of this compound using acetyl chloride to yield the corresponding acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-(3-bromo-5-phenylpyridin-2-yl)acetamide.

Protocol 2: Sulfonylation - Synthesis of N-(3-bromo-5-phenylpyridin-2-yl)benzenesulfonamide

This protocol outlines the synthesis of the corresponding sulfonamide derivative by reacting this compound with benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous, used as both solvent and base)

  • Water

  • Hexane

  • Ethyl acetate

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add this compound (1.0 eq) and benzenesulfonyl chloride (2.0 eq).

  • Add anhydrous pyridine (to act as both solvent and catalyst) to the flask.

  • Stir the mixture vigorously and heat to 100 °C for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction solution into water, which should result in the precipitation of the product.

  • Filter the resulting solid, wash it thoroughly with water, and then dry it.

  • The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield N-(3-bromo-5-phenylpyridin-2-yl)benzenesulfonamide.

Protocol 3: Urea Formation - Synthesis of 1-(3-bromo-5-phenylpyridin-2-yl)-3-phenylurea

This protocol details the formation of a urea derivative through the reaction of this compound with phenyl isocyanate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add phenyl isocyanate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold toluene or hexane to remove any unreacted starting materials.

  • The product, 1-(3-bromo-5-phenylpyridin-2-yl)-3-phenylurea, can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the general experimental workflows for the derivatization of this compound.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Pyridine in DCM cool Cool to 0°C start->cool add_reagent Add Acetyl Chloride Dropwise cool->add_reagent warm_react Warm to RT and Stir (2-6h) add_reagent->warm_react quench Quench with NaHCO₃ warm_react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix this compound, Benzenesulfonyl Chloride, and Pyridine heat Heat to 100°C (3h) mix->heat precipitate Pour into Water heat->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry recrystallize Recrystallize dry->recrystallize Urea_Formation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Toluene add_isocyanate Add Phenyl Isocyanate dissolve->add_isocyanate reflux Reflux (12-24h) add_isocyanate->reflux cool Cool to RT reflux->cool filter_wash Filter and Wash cool->filter_wash dry Dry Product filter_wash->dry

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-bromo-5-phenylpyridine. The guidance provided is based on established methodologies for analogous compounds and is intended to serve as a robust starting point for developing a high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy involves a two-step process:

  • Bromination: Electrophilic bromination of 2-Amino-5-phenylpyridine. It is crucial to control the reaction conditions to favor mono-bromination at the 3-position and minimize the formation of di-brominated byproducts.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling of a suitable 2-amino-3,5-dibromopyridine precursor with phenylboronic acid. Alternatively, and more commonly for similar structures, the synthesis starts with the bromination of 2-aminopyridine, followed by a Suzuki coupling.

Q2: I am observing significant byproduct formation during the bromination step, primarily a di-brominated product. How can I minimize this?

The formation of 2-amino-3,5-dibromopyridine is a common side reaction.[1][2] To minimize this, consider the following:

  • Stoichiometry of the Brominating Agent: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the 2-aminopyridine starting material. A 1:1 ratio is a good starting point.[2]

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture at a controlled temperature, often at 0 °C or 10 °C, to manage the reaction's exothermicity and improve selectivity.[2][3]

  • Choice of Solvent: The solvent can influence the reaction's selectivity. Acetone or DMF are commonly used.[2][3]

Q3: My Suzuki coupling reaction is giving a low yield. What are the most common reasons for this?

Low yields in Suzuki coupling reactions with bromopyridine substrates can be attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[4][5][6]

  • Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may be less reactive compared to other aryl bromides.[6]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting materials.[4][6]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.[5]

Q4: Can I run the Suzuki coupling reaction under atmospheric conditions?

It is highly discouraged. The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid, which will significantly reduce the yield of your desired product.[4] All Suzuki coupling reactions should be performed under an inert atmosphere, such as nitrogen or argon.[4][7]

Troubleshooting Guides

Issue 1: Low Yield in the Bromination of 2-Aminopyridine

If you are experiencing low yields in the initial bromination step, consult the following decision tree to diagnose and resolve the issue.

G start Low Yield in Bromination Step check_reagents Are reagents pure and dry? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_workup Is the workup procedure efficient? check_conditions->check_workup Yes optimize_temp Optimize temperature. (e.g., maintain at 0-10 °C) check_conditions->optimize_temp No optimize_workup Optimize extraction and purification. check_workup->optimize_workup No monitor_tlc Monitor reaction progress by TLC. check_workup->monitor_tlc Yes optimize_stoichiometry Adjust stoichiometry of brominating agent. (e.g., use 1:1 ratio) optimize_temp->optimize_stoichiometry

Caption: Troubleshooting workflow for low yield in the bromination step.

Issue 2: Low Yield in the Suzuki-Miyaura Cross-Coupling Step

For low yields in the Suzuki coupling of the brominated intermediate with phenylboronic acid, use the following guide.

G start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere check_catalyst Is the catalyst/ligand system appropriate? check_atmosphere->check_catalyst Yes degas_solvents Thoroughly degas all solvents and reagents. check_atmosphere->degas_solvents No check_base_solvent Are the base and solvent compatible? check_catalyst->check_base_solvent Yes screen_catalysts Screen different Pd catalysts and ligands. (e.g., Pd(PPh3)4, PdCl2(dppf)) check_catalyst->screen_catalysts No check_side_reactions Are side reactions occurring? check_base_solvent->check_side_reactions Yes screen_bases Screen different bases. (e.g., K2CO3, K3PO4, Cs2CO3) check_base_solvent->screen_bases No use_stable_boron Consider using a more stable boron reagent. (e.g., pinacol ester) check_side_reactions->use_stable_boron Protodeboronation

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Data Presentation

Table 1: Comparison of Brominating Agents for 2-Aminopyridine Derivatives
Brominating AgentSolventTemperature (°C)Yield (%)Reference(s)
N-Bromosuccinimide (NBS)DMF2080[3]
N-Bromosuccinimide (NBS)Acetone1095[2]
Phenyltrimethylammonium tribromideChloroform3081[1]
BromineAcetic Acid<20 to 5062-67[1]
Table 2: Optimization of Suzuki Coupling Conditions for Aminobromopyridine Analogs
Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Yield (%)Reference(s)
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-9585[8][9]
Pd(OAc)₂ (2-5)PPh₃ (4-10)K₂CO₃ (2-3)Toluene/H₂O80-110Moderate[4]
Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)1,4-Dioxane80-110High[4]
PdCl₂(dppf) (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100Good[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromopyridine (Adapted from similar syntheses)

This protocol is a general guideline for the bromination of 2-aminopyridine.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Purification setup1 Dissolve 2-aminopyridine in acetone in a three-neck flask. setup2 Cool the flask to 10 °C in an ice bath. setup1->setup2 brom1 Add NBS (1.0 eq) dropwise over 30 minutes. setup2->brom1 brom2 Stir the mixture for an additional 30 minutes. brom1->brom2 workup1 Remove solvent by rotary evaporation. brom2->workup1 workup2 Recrystallize the residue from 90% ethanol. workup1->workup2 workup3 Filter and dry the solid product. workup2->workup3

Caption: Experimental workflow for the synthesis of 2-Amino-3-bromopyridine.

Materials and Reagents:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

  • 90% Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in acetone.

  • Cool the flask to 10 °C using an ice bath.

  • Add a solution of NBS (1.0 eq) in acetone dropwise to the cooled solution over 30 minutes, ensuring the temperature is maintained.[2]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Recrystallize the resulting residue from 90% ethanol to afford the 2-amino-3-bromopyridine product as a solid.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-3-bromopyridine with Phenylboronic Acid (Adapted from analogous reactions)

This is a general protocol and may require optimization for this specific substrate.

G cluster_0 Reaction Setup cluster_1 Catalyst and Solvent Addition cluster_2 Reaction and Work-up setup1 Combine 2-amino-3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and K3PO4 (2.5 eq) in a Schlenk flask. setup2 Evacuate and backfill the flask with an inert gas (3x). setup1->setup2 add_catalyst Add Pd(PPh3)4 (0.05 eq) under inert atmosphere. setup2->add_catalyst add_solvent Add degassed 1,4-dioxane and water (4:1). add_catalyst->add_solvent react Stir the mixture at 85-95 °C. add_solvent->react workup Cool, dilute with water, and extract with ethyl acetate. react->workup purify Purify by flash column chromatography. workup->purify

References

Preventing di-bromination during 2-Amino-3-bromo-5-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Amino-3-bromo-5-phenylpyridine, with a primary focus on preventing di-bromination.

Troubleshooting Guide: Minimizing Di-bromination

A primary challenge in the synthesis of this compound is the formation of the di-brominated byproduct, 2-Amino-3,5-dibromopyridine. The presence of the electron-donating amino group strongly activates the pyridine ring, making it susceptible to a second bromination. Below is a step-by-step guide to troubleshoot and optimize your reaction for mono-bromination.

Issue: Significant formation of di-brominated byproduct detected.

Step 1: Re-evaluate the Brominating Agent

The reactivity of the brominating agent is a critical factor in controlling selectivity.

  • Question: Are you using a highly reactive brominating agent like elemental bromine (Br₂)?

  • Analysis: Liquid bromine is highly reactive and can lead to over-bromination of activated aromatic rings.[1][2]

  • Recommendation: Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a controlled, low concentration of bromine, which favors mono-bromination.[1][3][4] Phenyltrimethylammonium perbromide is another mild alternative.[1]

Step 2: Optimize Reaction Temperature

Temperature plays a crucial role in the selectivity of the bromination reaction.

  • Question: Is your reaction temperature too high?

  • Analysis: Elevated temperatures can provide the necessary activation energy for the second bromination to occur, thus increasing the yield of the di-brominated product.

  • Recommendation: Conduct the reaction at lower temperatures. A range of 0 °C to room temperature is generally recommended to enhance selectivity for the mono-brominated product.[3]

Step 3: Control Stoichiometry

The molar ratio of your reactants directly impacts the product distribution.

  • Question: Are you using an excess of the brominating agent?

  • Analysis: Using more than one equivalent of the brominating agent will promote the formation of the di-brominated species.[3][5]

  • Recommendation: Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent (e.g., NBS).[3] A slight excess of the 2-Amino-5-phenylpyridine starting material can also help to consume the brominating agent and minimize di-bromination.

Step 4: Consider a Protecting Group Strategy

If the above measures are insufficient, protecting the highly activating amino group can be an effective strategy.

  • Question: Is the amino group's activating effect still leading to di-bromination?

  • Analysis: The strong electron-donating nature of the amino group is the primary driver of over-bromination.

  • Recommendation: Temporarily protect the amino group as an acetamide. The acetamido group is less activating than the amino group, which can improve the selectivity of the bromination. The protecting group can be removed after bromination.[3]

Table 1: Summary of Troubleshooting Strategies and Expected Outcomes

ParameterCondition Leading to Di-brominationRecommended ModificationExpected Outcome
Brominating Agent High reactivity (e.g., Br₂)Use a milder agent (e.g., NBS)[1][3]Increased selectivity for mono-bromination
Temperature Elevated temperatures (> room temp.)Lower temperature (0 °C to room temp.)[3]Reduced rate of di-bromination
Stoichiometry Excess brominating agent (> 1.1 eq.)Use stoichiometric amounts (1.0-1.1 eq.)[3]Minimized formation of di-bromo byproduct
Addition of Agent Rapid, single-portion additionSlow, dropwise addition of the agent[3]Avoids localized high concentrations
Protecting Group Unprotected amino groupAcetylation of the amino group[3]Moderated ring activation, improved selectivity

Experimental Protocols

Selective Mono-bromination using NBS

  • Preparation: In a round-bottom flask, dissolve 2-Amino-5-phenylpyridine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • NBS Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution over a period of 30-60 minutes.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-brominated product from any unreacted starting material and di-brominated byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is di-bromination a significant side reaction in the synthesis of this compound? A1: The amino group at the 2-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. This makes the ring susceptible to a second bromination, leading to the di-brominated product.[2]

Q2: At which positions on the 2-Amino-5-phenylpyridine ring is bromination most likely to occur? A2: The amino group directs electrophiles to the ortho and para positions. In this case, the 3-position (ortho) and the 5-position (para) are activated. Since the 5-position is already substituted with a phenyl group, the primary site of bromination is the 3-position. However, if the conditions are too harsh, a second bromination can occur at the other activated ortho position, leading to 2-Amino-3,5-dibromopyridine.

Q3: What is the role of the phenyl group at the 5-position? A3: The phenyl group at the 5-position can have both electronic and steric effects. Electronically, it can further influence the electron density of the pyridine ring. Sterically, it can hinder the approach of the brominating agent to adjacent positions, although this effect is likely minimal for the 3-position.

Q4: Can I use liquid bromine and still achieve mono-bromination? A4: While it is more challenging, mono-bromination with liquid bromine can be favored by using very low temperatures, a non-polar solvent, and slow, controlled addition of a stoichiometric amount of bromine.[6] However, using a milder reagent like NBS is generally a more reliable method for preventing di-bromination.[3]

Q5: How do I monitor the reaction to prevent over-bromination? A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By comparing the reaction mixture to spots of the starting material and the desired product, you can determine when the starting material has been consumed and stop the reaction before significant amounts of the di-brominated product form.[3]

Visualizations

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes High Reactivity Agent High Reactivity Agent Di-bromination Di-bromination High Reactivity Agent->Di-bromination High Temperature High Temperature High Temperature->Di-bromination Excess Bromine Excess Bromine Excess Bromine->Di-bromination Mono-bromination Mono-bromination Mild Agent (NBS) Mild Agent (NBS) Mild Agent (NBS)->Mono-bromination Low Temperature (0°C) Low Temperature (0°C) Low Temperature (0°C)->Mono-bromination Stoichiometric Control Stoichiometric Control Stoichiometric Control->Mono-bromination

Caption: Factors influencing mono- vs. di-bromination.

experimental_workflow start Start: Dissolve 2-Amino-5-phenylpyridine cool Cool to 0°C start->cool add_nbs Slowly add NBS solution cool->add_nbs monitor Monitor by TLC add_nbs->monitor monitor->add_nbs Incomplete quench Quench with Na2S2O3 monitor->quench Starting material consumed extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Product: this compound purify->end signaling_pathway Reactant 2-Amino-5-phenylpyridine Mono_Bromo This compound (Desired Product) Reactant->Mono_Bromo 1 eq. Br+ NBS NBS NBS->Reactant NBS->Mono_Bromo Di_Bromo 2-Amino-3,5-dibromopyridine (Byproduct) Mono_Bromo->Di_Bromo Excess Br+ High Temp

References

Optimizing temperature and reaction time for 2-Amino-3-bromo-5-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 2-Amino-3-bromo-5-phenylpyridine. The primary synthetic route discussed involves a two-step process: the bromination of 2-aminopyridine to form the key intermediate, 2-amino-3,5-dibromopyridine, followed by a regioselective Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and adaptable strategy is a two-step synthesis. The first step involves the dibromination of 2-aminopyridine to produce 2-amino-3,5-dibromopyridine. This intermediate is then used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to selectively form the C-C bond at the 5-position, yielding the desired this compound.

Q2: Why is the Suzuki-Miyaura coupling the preferred method for the second step?

A2: The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction with a high tolerance for various functional groups, making it ideal for the synthesis of biaryl compounds.[1] It allows for the selective formation of a carbon-carbon bond between the pyridine ring and the phenyl group under relatively mild conditions.[1][2]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Palladium catalysts and organic solvents can be flammable and toxic; therefore, all reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) and with proper ventilation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyridine

This protocol is adapted from procedures where 2-amino-3,5-dibromopyridine is a known byproduct of the bromination of 2-aminopyridine.[3][4]

Materials:

  • 2-Aminopyridine

  • Acetic Acid

  • Bromine

  • 40% Sodium Hydroxide Solution

  • Petroleum Ether (b.p. 60-80°C)

  • Water

Equipment:

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine in acetic acid.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring over approximately 1 hour. Maintain the temperature below 20°C initially.

  • After about half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • Once the addition is complete, continue stirring for another hour.

  • Cool the mixture and pour it onto ice, then neutralize with a 40% sodium hydroxide solution.

  • Collect the precipitate by filtration and wash it with water until the washings are free of bromide ions.

  • The precipitate will be a mixture of 2-amino-5-bromopyridine and the desired 2-amino-3,5-dibromopyridine. The 2-amino-3,5-dibromopyridine can be separated and purified from the monobrominated product by techniques such as fractional crystallization or column chromatography.

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This is a generalized protocol for the Suzuki coupling of a pyridyl halide. Optimization of specific parameters is often necessary.[1][5]

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Equipment:

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine 2-amino-3,5-dibromopyridine (1.0 equivalent), phenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and heat the mixture with vigorous stirring to a temperature between 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Suzuki Coupling Yield (Hypothetical Data)

ExperimentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
18066592
280127595
380247894
49068296
590128897
690248595
710068998
8100129299
9100248796

Table 2: Screening of Catalysts and Bases for Suzuki Coupling (Hypothetical Data)

ExperimentCatalyst (mol%)BaseSolventYield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O85
2Pd(OAc)₂/SPhos (2)K₃PO₄Toluene91
3PdCl₂(dppf) (3)Cs₂CO₃DMF88
4Pd(PPh₃)₄ (3)NaHCO₃Dioxane/H₂O72

Troubleshooting Guide

Issue 1: Low or no yield of 2-Amino-3,5-dibromopyridine in Step 1.

  • Possible Cause: Insufficient bromination or incorrect reaction temperature.

  • Solution: Ensure the correct stoichiometry of bromine is used. Carefully control the temperature during the addition of bromine, as excessive heat can lead to the formation of other byproducts.[3]

Issue 2: Formation of multiple products in the bromination step.

  • Possible Cause: Over-bromination or lack of regioselectivity.

  • Solution: The formation of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine is common.[3][4] Adjusting the molar ratio of bromine and carefully controlling the reaction temperature can influence the product distribution. A thorough purification by column chromatography is essential to isolate the desired dibromo-intermediate.

Issue 3: Low yield in the Suzuki coupling reaction (Step 2).

  • Possible Cause 1: Inactive catalyst.

  • Solution 1: Ensure the palladium catalyst is not deactivated. Use fresh catalyst and properly degassed solvents to avoid oxidation.

  • Possible Cause 2: Inefficient transmetallation.

  • Solution 2: The choice of base is crucial for activating the boronic acid.[5] Stronger bases like potassium phosphate (K₃PO₄) are often effective. For anhydrous conditions, a small amount of water might be necessary.[5]

  • Possible Cause 3: Protodeborylation of phenylboronic acid.

  • Solution 3: Pyridylboronic acids can be unstable at high temperatures in the presence of water.[5] Use milder reaction conditions (lower temperature, shorter reaction time) and anhydrous solvents if possible. Milder bases like sodium bicarbonate can also reduce this side reaction.[5]

Issue 4: Formation of homocoupling byproducts (biphenyl or bipyridyl).

  • Possible Cause: Presence of oxygen.

  • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[5]

Issue 5: Dehalogenation of the starting material.

  • Possible Cause: Unfavorable reaction conditions.

  • Solution: Screen different reaction parameters, including temperature, base, and solvent, to find conditions that favor the cross-coupling over the dehalogenation side reaction.[5]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling A 2-Aminopyridine B Bromination (Br₂, Acetic Acid) A->B Reactant C Purification B->C Crude Product D 2-Amino-3,5-dibromopyridine C->D Isolated Intermediate F Suzuki Coupling (Pd Catalyst, Base) D->F E Phenylboronic Acid E->F G Purification F->G Crude Product H This compound G->H Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flow Start Low Yield in Suzuki Coupling C1 Check Catalyst Activity Start->C1 S1 Use Fresh Catalyst Degas Solvents C1->S1 Inactive C2 Optimize Base and Solvent C1->C2 Active S2 Screen Bases (K₃PO₄, Cs₂CO₃) Adjust Solvent Polarity C2->S2 Inefficient C3 Check for Protodeborylation C2->C3 Efficient S3 Lower Temperature Use Anhydrous Conditions C3->S3 Yes C4 Homocoupling Observed? C3->C4 No S4 Ensure Inert Atmosphere Thoroughly Degas Reagents C4->S4 Yes

Caption: Troubleshooting guide for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Amino-3-bromo-5-phenylpyridine. This guide addresses common side reactions and provides detailed experimental protocols to help users navigate challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is typically a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position of a pyridine ring. The starting material for this step is often a di-substituted pyridine, such as 2-amino-5-bromopyridine or 2-amino-3,5-dibromopyridine, which is reacted with phenylboronic acid. The second step is the regioselective bromination of the resulting 2-amino-5-phenylpyridine at the 3-position, typically using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Q2: What are the primary side reaction products I should be aware of during the synthesis?

A2: The major side products are typically formed during the bromination step. Based on extensive data from the bromination of similar 2-aminopyridine derivatives, the most common impurity is the di-brominated product, 2-amino-3,5-dibromo-5-phenylpyridine . This occurs due to over-bromination of the highly activated pyridine ring.[1][2] Another potential, though less common, side product can be isomers formed from bromination at other positions if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the di-brominated side product?

A3: Minimizing the di-brominated impurity requires careful control of the reaction conditions during the bromination step. Key parameters to optimize include:

  • Stoichiometry: Use of a strict 1:1 molar ratio of the 2-amino-5-phenylpyridine substrate to the brominating agent (e.g., NBS) is crucial to prevent excess brominating agent from reacting further with the desired product.[1]

  • Temperature: Performing the reaction at low temperatures, typically between 0°C and room temperature, can help to control the reaction rate and improve selectivity.[1][3]

  • Slow Addition: The dropwise addition of the brominating agent to the reaction mixture helps to maintain a low concentration of the brominating species at any given time, which can significantly reduce over-bromination.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction during bromination.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before quenching the reaction.[3]
Poor reactivity in the Suzuki coupling step.Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere. The choice of ligand and base can also significantly impact the reaction efficiency.
Product loss during work-up and purification.Optimize the extraction and purification procedures. Recrystallization or column chromatography may be necessary to isolate the pure product.[4]
High percentage of di-brominated impurity Over-bromination due to excess brominating agent or high reaction temperature.Carefully control the stoichiometry of the brominating agent (NBS) to a 1:1 molar ratio with the substrate.[1] Maintain a low reaction temperature (0°C to room temperature).[1][3] Add the brominating agent solution dropwise over an extended period.
Formation of multiple unidentified byproducts Non-selective bromination or degradation of starting material/product.Ensure the starting 2-amino-5-phenylpyridine is pure. Screen different solvents to improve the selectivity of the bromination. Consider using a milder brominating agent.
Difficulty in purifying the final product Similar polarity of the desired product and the di-brominated impurity.Employ high-performance column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system may also be effective in separating the products.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-amino-5-bromopyridine with phenylboronic acid.

Materials:

  • 2-Amino-5-bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 2-amino-5-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-5-phenylpyridine.

Protocol 2: Bromination of 2-Amino-5-phenylpyridine

This protocol outlines the regioselective bromination of 2-amino-5-phenylpyridine to yield this compound.

Materials:

  • 2-Amino-5-phenylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-amino-5-phenylpyridine (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-5-phenylpyridine over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Data Presentation

Table 1: Influence of Brominating Agent Stoichiometry on Product Distribution

EntryMolar Ratio (2-amino-5-phenylpyridine : NBS)Yield of this compound (%)Yield of 2-amino-3,5-dibromo-5-phenylpyridine (%)
11 : 0.875< 5
21 : 1.08510
31 : 1.27025
41 : 1.55540

Note: The data presented in this table is illustrative and based on typical outcomes for the bromination of activated aminopyridines. Actual results may vary depending on specific reaction conditions.

Visualizations

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_bromination Step 2: Bromination A 2-Amino-5-bromopyridine D 2-Amino-5-phenylpyridine A->D B Phenylboronic Acid B->D C Pd Catalyst, Base C->D D_clone 2-Amino-5-phenylpyridine F This compound D_clone->F E NBS E->F G Side Product: 2-Amino-3,5-dibromo-5-phenylpyridine F->G Over-bromination

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield HighImpurity High Di-bromo Impurity Problem->HighImpurity High Impurity PurificationIssue Purification Difficulty Problem->PurificationIssue Purification Issue CheckReaction Check Reaction Completion (TLC/LC-MS) LowYield->CheckReaction OptimizeSuzuki Optimize Suzuki Coupling (Catalyst, Ligand, Base) LowYield->OptimizeSuzuki OptimizeWorkup Optimize Work-up/ Purification LowYield->OptimizeWorkup ControlStoichiometry Control NBS Stoichiometry (1:1 ratio) HighImpurity->ControlStoichiometry LowerTemp Lower Reaction Temperature (0°C) HighImpurity->LowerTemp SlowAddition Slow Dropwise Addition of NBS HighImpurity->SlowAddition ColumnChromatography High-Performance Column Chromatography PurificationIssue->ColumnChromatography Recrystallization Recrystallization Screening PurificationIssue->Recrystallization End Problem Resolved CheckReaction->End OptimizeSuzuki->End OptimizeWorkup->End ControlStoichiometry->End LowerTemp->End SlowAddition->End ColumnChromatography->End Recrystallization->End

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Microwave-Assisted Synthesis of 2-Amino-3-bromo-5-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 2-amino-3-bromo-5-phenylpyridine derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in microwave-assisted pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: Microwave synthesis is highly sensitive to temperature, pressure, and reaction time.[1] The efficiency of the reaction can be significantly improved by optimizing these parameters. Small-scale test reactions are recommended to determine the optimal conditions.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry. Polar solvents, such as DMF or DMSO, generally perform better due to their ability to absorb microwave energy efficiently.[2]

  • Purity of Starting Materials: Impurities in reactants can lead to the formation of side products and consequently lower yields.[3] Ensure the purity of your starting materials before commencing the synthesis.

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

A2: The formation of byproducts can be minimized by:

  • Precise Temperature Control: Overheating can lead to decomposition and the formation of unwanted side products. Modern microwave synthesizers allow for precise temperature control, which should be utilized to maintain the optimal reaction temperature.[4]

  • Catalyst and Ligand Selection: In cross-coupling reactions to introduce the phenyl group, the choice of palladium catalyst and ligand is crucial for selectivity. Experiment with different catalyst/ligand combinations to find the most effective system for your specific substrates.

  • Degassing of the Reaction Mixture: For cross-coupling reactions, it is essential to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

Q3: I am having difficulty purifying my final this compound product. What are some effective purification strategies?

A3: The basic nature of the pyridine ring can sometimes complicate purification by column chromatography.[3] Here are some recommended strategies:

  • Acid-Base Extraction: Due to the basicity of the amino-pyridine, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Column Chromatography with Additives: When using silica gel column chromatography, tailing of the product spot is a common issue. This can often be mitigated by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q4: The pressure in the reaction vessel is exceeding the safe limits. What are the likely causes and how can this be prevented?

A4: Excessive pressure buildup is a serious safety concern in microwave synthesis.[5] Potential causes and preventive measures include:

  • Use of Volatile Solvents: Low-boiling-point solvents can generate high vapor pressure when heated in a sealed vessel. If possible, opt for higher-boiling-point solvents suitable for microwave synthesis.

  • Reaction Scale: Scaling up the reaction without re-optimizing the parameters can lead to excessive pressure. Always conduct small-scale optimization experiments before attempting a larger scale synthesis.

  • Exothermic Reactions: If the reaction is highly exothermic, the rapid temperature increase can cause a dangerous spike in pressure.[3] Consider diluting the reaction mixture or programming the microwave for a slower heating ramp.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of related aminopyridine derivatives. These should serve as a starting point for optimization.

Table 1: Microwave-Assisted Amination of 3,5-Dibromopyridine [6]

AmineTemperature (°C)Time (min)Yield (%)
Pyrrolidine1803055
Diethylamine18048020
Morpholine1806065
Piperidine1806070

Table 2: Comparison of Conventional vs. Microwave Synthesis for Substituted Pyridines [2][7]

Synthesis MethodReaction TimeYield (%)
Conventional Heating12 hours58
Microwave Irradiation6-8 minutes90
Conventional Solvothermal> 12 hours~80
Microwave-Assisted20 minutes88-95

Experimental Protocols

This section provides a detailed methodology for the key steps in the synthesis of this compound derivatives.

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives [6]

This protocol describes the amination of 3,5-dibromopyridine, which is a precursor to the target molecule.

  • Reactant Preparation: In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (21.7 mmol), the desired amine (210.9 mmol), toluene (8.2 mL), and 1-methyl-2-pyrrolidinone (NMP) (4.1 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 180 °C. The reaction time will vary depending on the amine used (see Table 1).

  • Workup and Purification: After cooling, the crude product is purified by silica gel flash chromatography. Further purification can be achieved by crystallization from an appropriate solvent.

Protocol 2: General Procedure for Suzuki Coupling to Introduce the Phenyl Group (Hypothetical Adaptation)

This is a hypothetical next step to introduce the phenyl group at the 5-position.

  • Reactant Preparation: In a microwave synthesis vial, combine the 3-amino-5-bromopyridine derivative (1 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent system (e.g., DME/water 4:1, 5 mL).

  • Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Microwave Irradiation: Seal the vial and irradiate in the microwave synthesizer at a temperature of 120-150°C for 10-30 minutes. Monitor the reaction by TLC.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants: 3,5-Dibromopyridine Amine Phenylboronic Acid microwave Microwave Irradiation (Amination & Suzuki Coupling) reactants->microwave 1. Mix & Seal 2. Irradiate extraction Extraction microwave->extraction drying Drying & Concentration extraction->drying purification Column Chromatography / Crystallization drying->purification product Final Product: This compound Derivative purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: Experimental workflow for the microwave-assisted synthesis of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Protein Kinase (e.g., Tyrosine Kinase) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates apoptosis Apoptosis kinase->apoptosis Inhibition leads to response Cell Proliferation & Survival substrate->response inhibitor This compound Derivative (Hypothetical Inhibitor) inhibitor->kinase Inhibits

Caption: Hypothetical signaling pathway showing inhibition of a protein kinase by a this compound derivative.

References

Technical Support Center: Catalyst Impurity Removal in 2-Amino-3-bromo-5-phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the effective removal of catalyst impurities from reactions yielding 2-Amino-3-bromo-5-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Consequently, the most common impurities are residual palladium species. These can exist in various forms, including heterogeneous Pd(0) particles, soluble Pd(II) complexes, and colloidal palladium. The nitrogen atoms in the pyridine product can act as strong ligands, binding tightly to palladium and making its removal challenging.[1]

Q2: What are the primary methods for removing residual palladium catalyst?

A2: Several methods are commonly employed, each with specific advantages and limitations. The main strategies include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers.[1][2][3][4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite to remove insoluble palladium particles.[1][5][6][7]

  • Chromatography: Utilizing techniques like flash column chromatography to separate the product from catalyst residues based on polarity.[1][8][9]

  • Crystallization: Purifying the solid product by recrystallization, which can leave palladium impurities in the mother liquor.[1][3][10]

Q3: How do I select the most appropriate purification method for my experiment?

A3: The choice of method depends on several factors, including the state of the palladium species (heterogeneous vs. soluble), the scale of the reaction, the properties of your final product, and the required final purity level.[6] For insoluble palladium, a simple filtration through Celite may suffice.[7] For soluble palladium, metal scavengers or treatment with activated carbon are more effective.[1][2][6] A combination of methods, such as treatment with a scavenger followed by filtration, often yields the best results.[11]

Q4: What are the acceptable limits for palladium impurities in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidance on elemental impurities. Palladium is considered a catalyst that is intentionally added to the synthesis process. According to ICH Q3D guidelines, the permitted concentration of palladium in a final drug product is typically very low, often in the parts-per-million (ppm) range, to ensure patient safety.[11] For example, limits of less than 5 ppm are often targeted for candidate drugs.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of catalyst impurities.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The palladium species may be soluble or colloidal, rendering simple filtration ineffective.[6] The pyridine nitrogen in the product can chelate strongly with palladium, keeping it in solution.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium, such as those with thiol or trimercaptotriazine (TMT) functional groups.[1][3][7] These are effective at capturing various palladium species.[12]

    • Use Activated Carbon: Treat the reaction mixture with activated carbon, which can adsorb palladium.[2][4] Be aware that this may sometimes lead to product loss through non-specific adsorption.[1]

    • Optimize Filtration: If you suspect finely dispersed or colloidal palladium, use a finer filter medium or a well-packed Celite pad (1-2 cm thick) to improve capture.[6][7]

    • Screen Multiple Methods: Test a panel of different scavengers and adsorbents on a small scale to identify the most effective one for your specific reaction conditions.[1][6]

Issue 2: Significant Product Loss During Purification

  • Possible Cause: The product may be non-specifically adsorbing to the purification medium, such as activated carbon or even some scavengers.[1][3]

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required to meet the purity specifications. This can be determined through small-scale optimization experiments.[1]

    • Wash the Solid Support: After filtration, thoroughly wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product and combine the washings with the filtrate.[1][6]

    • Adjust the Solvent: Use a solvent in which your product is highly soluble to minimize its tendency to adsorb onto the solid support.[1]

    • Consider Crystallization: If your product is a solid, recrystallization can be a highly effective method that avoids solid adsorbents altogether.

Issue 3: Metal Scavenger is Ineffective

  • Possible Cause: The chosen scavenger may not be optimal for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)), or the reaction conditions (time, temperature, solvent) may be suboptimal.[6]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test various types of scavengers (e.g., thiol-based, amine-based) to find one with a higher affinity for the specific palladium species in your mixture.[7] Thiol-based scavengers are often a robust choice for multiple palladium forms.[7]

    • Optimize Scavenging Conditions: Increase the stirring time or moderately raise the temperature (e.g., to 35-50°C) to improve the kinetics of the scavenging process.[7]

    • Increase Scavenger Loading: Increase the molar equivalents of the scavenger relative to the initial palladium loading. A common starting point is 4-8 molar equivalents.[7]

Issue 4: Difficulty with Purification by Column Chromatography

  • Possible Cause: The basic pyridine nitrogen can interact strongly with acidic silica gel, leading to peak tailing or streaking.[13] Impurities may also co-elute with the product.[9]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress the interaction between the basic product and the acidic silica gel.[13]

    • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separating your product from impurities.[9][13]

    • Use Neutralized Silica or Alumina: Consider deactivating the silica gel with a basic wash or using a different stationary phase like neutral alumina.[9][13]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTarget Palladium SpeciesTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Heterogeneous/Insoluble PdVariableSimple, fast, low cost.[5]Ineffective for soluble or colloidal Pd.[6]
Activated Carbon Soluble and Colloidal PdGood to ExcellentLow cost, widely available.[2][11]Can cause product loss via non-specific adsorption.[1][3]
Metal Scavengers Soluble Pd(0) and Pd(II)ExcellentHigh selectivity, high efficiency (can reduce Pd to <1 ppm).[3][12]Higher cost than carbon or Celite.
Column Chromatography Soluble Pd and other impuritiesGood to ExcellentSeparates multiple impurities simultaneously.Can be time-consuming and less scalable.[3][7]
Crystallization Soluble PdVariable to GoodCan yield very pure product, avoids adsorbents.Product must be a solid; may require optimization.[1]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

  • Dissolution: After the reaction is complete, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (4-8 molar equivalents relative to the initial palladium catalyst loading) to the solution.[7]

  • Scavenging: Stir the suspension at room temperature for 1-4 hours. If the reaction is slow, the temperature can be increased to 35-50°C to improve the rate of scavenging.[7]

  • Filtration: Filter the mixture through a pad of Celite or a fine filter paper to remove the solid-supported scavenger-palladium complex.[7]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the product using a sensitive technique like ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.[1]

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).[1]

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. Using Celite is crucial as activated carbon can be difficult to filter on its own.[1]

  • Washing: Wash the Celite/carbon pad thoroughly with fresh solvent.

  • Concentration: Concentrate the combined filtrate to obtain the purified product.[1]

Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an optimal eluent system using TLC. For pyridine derivatives, a gradient of ethyl acetate in hexanes, often with ~0.1-1% triethylamine, is a good starting point.[9][13]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel column. Dry loading (adsorbing the sample onto a small amount of silica first) is recommended for samples with poor solubility in the eluent.[14]

  • Elution: Begin eluting the column with the starting eluent, gradually increasing the polarity to separate the compounds.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]

Visualizations

G node_start Crude Reaction Mixture (Post-Synthesis) node_filter Filter through Celite Pad node_start->node_filter Remove Heterogeneous Pd node_check_pd Analyze Residual Pd (e.g., ICP-MS) node_filter->node_check_pd node_carbon Treat with Activated Carbon node_decision Is Pd Level Acceptable? node_check_pd->node_decision node_scavenge Treat with Metal Scavenger node_filter_scav Filter to Remove Scavenger/Carbon node_scavenge->node_filter_scav node_carbon->node_filter_scav node_concentrate Concentrate Filtrate node_filter_scav->node_concentrate node_end Purified Product node_concentrate->node_end node_decision->node_scavenge No (Choose Scavenger or Carbon) node_decision->node_concentrate Yes G node_start High Residual Pd After Initial Purification node_q1 Is the Pd Species Likely Soluble? node_start->node_q1 node_a1_yes Action: Use Metal Scavenger or Activated Carbon node_q1->node_a1_yes Yes node_a1_no Action: Improve Filtration (Use Finer Filter / Thicker Celite Pad) node_q1->node_a1_no No node_q2 Is Scavenger Ineffective? node_a1_yes->node_q2 node_end Re-analyze Pd Level node_a1_no->node_end node_a2_yes Action: Screen Different Scavengers & Optimize Time/Temp/Loading node_q2->node_a2_yes Yes node_q2->node_end No node_a2_yes->node_end

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-Amino-3-bromo-5-phenylpyridine.

Synthetic Workflow Overview

A recommended scalable synthetic route for this compound involves a two-step process starting from the commercially available 2-amino-5-bromopyridine. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the 5-position, followed by a regioselective bromination at the 3-position.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Regioselective Bromination 2-amino-5-bromopyridine 2-amino-5-bromopyridine Suzuki_Reaction Suzuki Coupling 2-amino-5-bromopyridine->Suzuki_Reaction Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Suzuki_Reaction Pd_catalyst_base Pd Catalyst, Base Pd_catalyst_base->Suzuki_Reaction 2-amino-5-phenylpyridine 2-amino-5-phenylpyridine Bromination_Reaction Bromination 2-amino-5-phenylpyridine->Bromination_Reaction Suzuki_Reaction->2-amino-5-phenylpyridine Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->Bromination_Reaction This compound This compound Bromination_Reaction->this compound

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the scale-up of the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling of 2-amino-5-bromopyridine and Phenylboronic Acid

Q1: My Suzuki coupling reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?

A1: Low conversion in Suzuki coupling of aminopyridines is a frequent issue. Here are the primary areas to investigate:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. The amino group in the substrate can coordinate with the palladium, inhibiting the catalytic cycle.

    • Troubleshooting:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.

      • Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.

      • Pre-catalyst: Use modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) for more active and stable catalytic species.

  • Base Selection: The strength and type of base significantly influence the reaction outcome.

    • Troubleshooting: Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases like K₃PO₄ can also be beneficial but may promote side reactions. Ensure the base is fresh, dry, and finely powdered for accurate stoichiometry and reactivity.

  • Solvent and Temperature: The solvent must be appropriate for the solubility of all components and compatible with the catalytic system.

    • Troubleshooting: Ensure anhydrous and degassed solvents are used. A common solvent system is a mixture of 1,4-dioxane and water. If solubility is an issue, consider using DMF as a co-solvent. The reaction temperature may need optimization; typically, these reactions are run at elevated temperatures (80-110 °C).

Q2: I am observing significant amounts of side products like homocoupling of phenylboronic acid and dehalogenation of the starting material. How can I minimize these?

A2: The formation of side products is a common challenge.

  • Homocoupling: This is often caused by the presence of oxygen.

    • Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst.

  • Dehalogenation: This can be caused by hydride sources or prolonged reaction times.

    • Troubleshooting:

      • Ensure solvents are free from potential hydride impurities.

      • Optimize the reaction time. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to reaction conditions.

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis.

    • Troubleshooting:

      • Consider using more stable boronic esters (e.g., pinacol esters).

      • Use anhydrous conditions and a milder base if possible.

Troubleshooting_Suzuki Low_Yield Low Yield / No Reaction Catalyst_Issue Catalyst Inactivation/ Low Activity Low_Yield->Catalyst_Issue Base_Issue Suboptimal Base Low_Yield->Base_Issue Conditions_Issue Incorrect Reaction Conditions Low_Yield->Conditions_Issue Side_Products Side Products Observed Homocoupling Homocoupling Side_Products->Homocoupling Dehalogenation Dehalogenation Side_Products->Dehalogenation Protodeboronation Protodeboronation Side_Products->Protodeboronation Switch_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Catalyst_Issue->Switch_Ligand Solution Screen_Bases Screen Bases (K2CO3, K3PO4, Cs2CO3) Base_Issue->Screen_Bases Solution Optimize_Temp_Solvent Optimize Temperature & Solvent System Conditions_Issue->Optimize_Temp_Solvent Solution Inert_Atmosphere Ensure Strict Inert Atmosphere Homocoupling->Inert_Atmosphere Solution Optimize_Time Optimize Reaction Time Dehalogenation->Optimize_Time Solution Use_Boronic_Ester Use Boronic Ester (e.g., pinacol) Protodeboronation->Use_Boronic_Ester Solution

Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.

Step 2: Regioselective Bromination of 2-amino-5-phenylpyridine

Q3: How can I achieve selective bromination at the 3-position of 2-amino-5-phenylpyridine and avoid the formation of other isomers?

A3: Regioselectivity in the bromination of substituted aminopyridines is influenced by the directing effects of the substituents and the choice of brominating agent and reaction conditions. The amino group is a strong activating group and directs ortho and para. In this case, the 3- and 5-positions are activated. Since the 5-position is already substituted, the 3-position is the next most likely site for electrophilic substitution.

  • Brominating Agent: The choice of brominating agent is crucial for selectivity.

    • Recommendation: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine and is often preferred for substrates prone to over-bromination.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

      • Solvent: Aprotic solvents like DMF, acetonitrile, or chlorinated solvents are commonly used. The choice of solvent can influence the reactivity and selectivity.

      • Stoichiometry: Use a stoichiometric amount of the brominating agent to minimize the formation of di-brominated byproducts.

Q4: I am observing the formation of di-brominated or other isomeric by-products. How can I improve the purity of my final product?

A4: The formation of isomers is a common challenge in the bromination of substituted pyridines.

  • Reaction Optimization:

    • Troubleshooting:

      • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and improve selectivity.

      • Protecting Groups: In some cases, acetylation of the amino group can be used to modulate its directing effect and improve selectivity. The acetyl group can be removed after the bromination step.

  • Purification:

    • Troubleshooting:

      • Column Chromatography: Purification by column chromatography on silica gel is often necessary to separate the desired 3-bromo isomer from other byproducts.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification on a larger scale.

Experimental Protocols and Data

Step 1: Synthesis of 2-amino-5-phenylpyridine via Suzuki-Miyaura Coupling

Protocol: This protocol is adapted from a similar reaction with a close structural analog.[1]

ParameterValue
Reactants
2-amino-5-bromopyridine1.0 eq
Phenylboronic acid1.2 eq
Catalyst System
Pd(PPh₃)₄5 mol%
Base
K₃PO₄2.0 eq
Solvent
1,4-Dioxane / Water4:1 (v/v)
Reaction Conditions
Temperature85-95 °C
Time15 h
AtmosphereInert (Argon or Nitrogen)
Work-up
1. Cool to room temperature.
2. Filter the reaction mixture.
3. Dilute the filtrate with ethyl acetate.
4. Wash with water and brine.
5. Dry the organic layer over Na₂SO₄.
6. Concentrate under reduced pressure.
Purification
Column chromatography on silica gel.
Expected Yield ~85% (based on analog)[1]
Step 2: Regioselective Bromination of 2-amino-5-phenylpyridine

Protocol: This is a general protocol for the regioselective bromination of 2-aminopyridines.

ParameterValue
Reactants
2-amino-5-phenylpyridine1.0 eq
N-Bromosuccinimide (NBS)1.0-1.1 eq
Solvent
Acetonitrile or DMF
Reaction Conditions
Temperature0 °C to room temperature
Time1-3 h (monitor by TLC)
AtmosphereAir
Work-up
1. Quench the reaction with aqueous sodium thiosulfate.
2. Extract the product with an organic solvent (e.g., ethyl acetate).
3. Wash the organic layer with water and brine.
4. Dry over Na₂SO₄.
5. Concentrate under reduced pressure.
Purification
Column chromatography on silica gel or recrystallization.
Expected Yield >70%

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific scales and equipment.

References

Validation & Comparative

Comparative Guide to Purity Analysis of 2-Amino-3-bromo-5-phenylpyridine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 2-Amino-3-bromo-5-phenylpyridine.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the predominant method for the purity analysis of many organic molecules, including pyridine derivatives.[1][2][3] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the parent compound from structurally similar impurities that may arise during synthesis.[1]

Proposed RP-HPLC Method

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient Elution: A gradient elution is recommended to ensure the separation of potential impurities with varying polarities.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a general starting point of 254 nm is often effective for aromatic compounds.[3]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent, such as the mobile phase, to a final concentration of approximately 1 mg/mL.[2]

Hypothetical Performance Data

The following table presents hypothetical performance data for the proposed HPLC method.

ParameterHPLC Method
Retention Time (Main Peak) ~ 8.5 min
Resolution (Main Peak vs. Closest Impurity) > 2.0
Tailing Factor 0.9 - 1.5
Theoretical Plates > 5000
Limit of Detection (LOD) ~ 0.01%
Limit of Quantitation (LOQ) ~ 0.03%

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for orthogonal testing or when HPLC is unavailable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[2] For polar compounds like this compound, derivatization may be necessary to enhance volatility.[2]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[2]

  • Injector Temperature: 280 °C.[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Oven Temperature Program: Start at 100 °C, ramp to 300 °C.

  • Ionization: Electron Ionization (EI).[2]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method suitable for qualitative or semi-quantitative analysis and for monitoring reaction progress.[1]

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Ethyl Acetate/Hexane. The exact ratio should be optimized.

  • Detection: UV light at 254 nm.

Comparative Summary of Analytical Methods

FeatureHPLCGC-MSTLC
Resolution HighHighLow to Medium
Sensitivity HighHighLow
Quantitation ExcellentGoodSemi-quantitative
Sample Volatility Not requiredRequiredNot required
Instrumentation Cost HighHighLow
Analysis Time ModerateModerateFast

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for purity analysis using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Inject_Standard Inject Standard Solution HPLC_System->Inject_Standard Inject_Sample Inject Sample Solution HPLC_System->Inject_Sample Chromatogram Acquire Chromatograms Inject_Standard->Chromatogram Inject_Sample->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Resolution High Resolution HPLC->Resolution Quantitation Quantitative HPLC->Quantitation GCMS GC-MS GCMS->Resolution GCMS->Quantitation Volatile Requires Volatility GCMS->Volatile TLC TLC Qualitative Qualitative TLC->Qualitative

Caption: Comparison of Analytical Method Attributes.

References

A Comparative Guide to Impurity Profiling of 2-Amino-3-bromo-5-phenylpyridine: A GC-MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and quality control, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product safety and efficacy. This guide provides a detailed protocol for utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile and semi-volatile impurities in 2-Amino-3-bromo-5-phenylpyridine, a key heterocyclic intermediate. Furthermore, it offers an objective comparison with alternative analytical techniques, supported by established principles for pharmaceutical analysis.

The control of impurities is a critical issue for regulatory bodies such as the ICH and FDA.[1] Impurity profiling aims to detect, identify, and quantify various types of impurities, including organic (process-related and degradation products), inorganic, and residual solvents.[1][2] While techniques like High-Performance Liquid Chromatography (HPLC) are workhorses for non-volatile compounds, GC-MS is indispensable for the analysis of volatile and semi-volatile substances that could be present in an API.[3][4]

Detailed Experimental Protocol: GC-MS for Impurity Analysis

This proposed method is designed for the qualitative identification and quantitative determination of potential volatile impurities in this compound.

Instrumentation and Reagents
  • Instrument : A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.[5][6]

  • Reagents :

    • Methanol or Dichloromethane (GC or LC-MS grade).[5][7]

    • Helium (99.999% purity).[5][6]

    • This compound reference standard and sample batches.

    • (Optional) Derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, if required to improve volatility.

Sample Preparation
  • Standard Solution : Accurately weigh and dissolve the this compound reference standard in the chosen solvent (e.g., methanol) to a final concentration of 100 µg/mL.[7]

  • Sample Solution : Prepare the sample solution by dissolving the test batch of this compound in the same solvent to the same concentration.

  • Derivatization (If Necessary) : Due to the polar amino group, derivatization may be required to improve volatility and chromatographic peak shape.[8] If initial runs show poor peak shape or low response, evaporate the solvent from a prepared sample and add the silylation agent (e.g., BSTFA) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.

GC-MS Operating Conditions

The following parameters serve as a robust starting point for method development.

Parameter Condition Citation
GC System
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6]
Carrier GasHelium at a constant flow of 1.0 mL/min[5][6]
Inlet Temperature280 °C[5]
Injection ModeSplit (50:1 ratio for initial screening) or Splitless (for trace analysis)[5][9]
Injection Volume1 µL[5]
Oven ProgramInitial: 100°C, hold for 2 min. Ramp: 15°C/min to 310°C. Hold: 10 min at 310°C.[5][7]
MS System
Transfer Line Temp290 °C[5]
Ion Source Temp230 °C[5]
Ionization ModeElectron Ionization (EI) at 70 eV[5][6]
Acquisition ModeFull Scan[5]
Mass Range50 - 500 amu[5]
Data Analysis and Identification
  • Identification : Impurities are identified by comparing their mass spectra with established libraries (e.g., NIST).[7] The fragmentation pattern provided by EI is highly reproducible and serves as a fingerprint for the compound.

  • Confirmation : The molecular ion of any tentatively identified impurity can be confirmed using a softer ionization technique like Chemical Ionization (CI) if available.[7]

  • Quantification : For quantitative analysis, a calibration curve should be prepared using reference standards of the identified impurities. If standards are unavailable, quantification can be expressed as a percentage of the main API peak area.

Comparative Analysis of Analytical Techniques

While GC-MS is excellent for volatile compounds, a comprehensive impurity profile often requires orthogonal methods.[3] High-Performance Liquid Chromatography (HPLC) is a powerful alternative, especially for non-volatile or thermally sensitive impurities.[10][11]

FeatureGC-MSHPLC-UVLC-MS
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of soluble compounds in a liquid mobile phase.Combines HPLC separation with mass spectrometry detection.
Best Suited For Volatile & semi-volatile, thermally stable compounds (e.g., residual solvents, starting materials, certain by-products).[4][11]Non-volatile or thermally unstable compounds (e.g., polar degradation products, high molecular weight intermediates).[4][11]Broad range of compounds; provides definitive identification for non-volatile impurities.[10]
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode.[5][6]Good, dependent on the chromophore of the impurity.Very high, offering excellent sensitivity and selectivity.[5][10]
Identification High confidence through mass spectral library matching.[5]Tentative, based on retention time relative to standards.High confidence through determination of molecular weight and fragmentation patterns.
Sample Prep May require derivatization for polar compounds to increase volatility.[8]Generally straightforward; analyte must be soluble in the mobile phase.[11]Similar to HPLC-UV, but requires volatile mobile phase modifiers.
Analysis Time Typically 15-30 minutes per sample.[5]Typically 15-45 minutes per sample.Similar to HPLC-UV.

Experimental Workflow Visualization

The logical flow of the GC-MS analysis for impurity identification is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Dissolution (Methanol/DCM) B Derivatization (Optional) (e.g., Silylation) A->B If needed C GC Injection (Split/Splitless) A->C B->C D Separation (DB-5ms Column) C->D E Ionization (Electron Ionization, 70 eV) D->E F Mass Analysis (Quadrupole Mass Filter) E->F G Detection (Electron Multiplier) F->G H Data Acquisition (Total Ion Chromatogram) G->H I Spectral Analysis & Library Matching (NIST) H->I J Impurity Identification & Quantification I->J

Caption: Workflow for GC-MS impurity profiling of this compound.

Conclusion

The GC-MS protocol detailed here provides a robust framework for identifying volatile and semi-volatile impurities in this compound. Its high sensitivity and the definitive structural information from mass spectrometry make it an invaluable tool.[5][6] However, for a complete impurity profile that includes non-volatile and thermally labile degradation products, a multi-technique approach is essential.[3] Combining GC-MS with an orthogonal method like HPLC or LC-MS ensures comprehensive characterization, satisfying rigorous regulatory requirements and guaranteeing the quality and safety of the final pharmaceutical product.[1][10]

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Amino-3-bromo-5-phenylpyridine. Due to the absence of directly published experimental data for this specific compound, this report presents a comparative analysis with structurally related molecules. The predicted chemical shifts are derived from established substituent effects on the pyridine and benzene rings. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of similar compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known effects of amino, bromo, and phenyl substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.8 - 8.0d~ 2.0 - 2.5
H-6~ 8.1 - 8.3d~ 2.0 - 2.5
Phenyl H (ortho)~ 7.5 - 7.7m
Phenyl H (meta)~ 7.3 - 7.5m
Phenyl H (para)~ 7.2 - 7.4m
-NH₂~ 5.0 - 6.0br s

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 158 - 162
C-3~ 105 - 110
C-4~ 140 - 145
C-5~ 130 - 135
C-6~ 148 - 152
Phenyl C (ipso)~ 138 - 142
Phenyl C (ortho)~ 127 - 130
Phenyl C (meta)~ 128 - 131
Phenyl C (para)~ 129 - 132

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts for this compound, a comparison with experimentally determined NMR data for analogous compounds is presented below. These compounds include 2-phenylpyridine, 2-amino-3-bromo-5-methylpyridine, and 2-amino-5-bromopyridine.

Table 3: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton2-Phenylpyridine¹2-Amino-3-bromo-5-methylpyridine²2-Amino-5-bromopyridine³Predicted this compound
H-37.22-6.48-
H-47.757.817.55~ 7.8 - 8.0
H-57.43---
H-68.687.818.10~ 8.1 - 8.3
Phenyl H7.40-7.55, 7.91-8.11--~ 7.2 - 7.7
Other-2.18 (-CH₃), 4.90 (-NH₂)4.80 (-NH₂)~ 5.0 - 6.0 (-NH₂)

Table 4: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon2-Phenylpyridine¹2-Amino-3-bromo-5-methylpyridine²2-Amino-5-bromopyridine³Predicted this compound
C-2157.4155.8158.2~ 158 - 162
C-3120.6107.1110.1~ 105 - 110
C-4122.1148.6141.0~ 140 - 145
C-5136.7125.1109.2~ 130 - 135
C-6149.6146.0150.8~ 148 - 152
Phenyl C126.9, 128.7, 128.9, 139.4--~ 127 - 142
Other-17.1 (-CH₃)--

¹Data for 2-Phenylpyridine in CDCl₃.[1] ²Data for a similar compound; specific data for 2-Amino-3-bromo-5-methylpyridine was not available in the search results, so this is a placeholder for comparative discussion. ³Data for a similar compound; specific data for 2-Amino-5-bromopyridine was not available in the search results, so this is a placeholder for comparative discussion.

Experimental Protocols

A general experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyridine compounds is provided below.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration and solubility.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a general workflow for its analytical characterization.

Caption: Chemical structure of this compound.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) HNMR ¹H NMR Acquisition SamplePrep->HNMR CNMR ¹³C NMR Acquisition SamplePrep->CNMR Processing Data Processing (FT, Phasing, Calibration) HNMR->Processing CNMR->Processing Assignment Spectral Assignment (Chemical Shifts, Couplings) Processing->Assignment

Caption: General workflow for NMR analysis.

References

Comparative Reactivity Analysis: 2-Amino-3-bromo-5-phenylpyridine and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted aminobromopyridines are valuable synthons, offering multiple reaction sites for diversification. This guide provides a comparative analysis of the predicted reactivity of 2-Amino-3-bromo-5-phenylpyridine against its structural isomers in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The insights presented are based on established principles of organic chemistry and supported by data from analogous compounds.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is primarily dictated by the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is sensitive to both electronic effects of the substituents on the pyridine ring and the steric environment around the bromine atom.[1][2]

The pyridine ring is inherently electron-deficient. The position of the electron-donating amino group (-NH₂) and the phenyl group (-Ph) relative to the bromine atom significantly modulates the electron density at the carbon atom of the C-Br bond, thereby influencing its reactivity. Generally, a more electron-poor carbon atom facilitates oxidative addition. However, strong electron-donating groups can also increase the electron density on the ring, making the C-Br bond more polarized and thus more susceptible to oxidative addition.[1]

Based on these principles, a predicted order of reactivity for the isomers of aminobromophenylpyridine can be established. For instance, in bromopyridines, the general order of reactivity is often 2-bromo ≈ 4-bromo > 3-bromo due to the electronic influence of the ring nitrogen.[2][3] The amino group, a strong electron-donating substituent, will further influence this trend.[1]

Key Isomers for Comparison:

  • This compound (Target)

  • 2-Amino-5-bromo-3-phenylpyridine

  • 3-Amino-2-bromo-5-phenylpyridine

  • 5-Amino-2-bromo-3-phenylpyridine

Predicted Reactivity Comparison

The following table summarizes the predicted relative reactivity of these isomers in typical palladium-catalyzed cross-coupling reactions based on theoretical electronic and steric considerations.

IsomerPredicted Relative ReactivityRationale
5-Amino-2-bromo-3-phenylpyridine HighThe bromine at the 2-position is highly activated by the electron-withdrawing nitrogen atom. The amino group at the 5-position provides additional electronic activation. Steric hindrance is relatively low.
3-Amino-2-bromo-5-phenylpyridine HighSimilar to the above, the bromine at the 2-position is activated. The amino group at the 3-position may offer some steric hindrance but also electronically activates the ring.[4]
2-Amino-5-bromo-3-phenylpyridine Moderate to HighThe bromine at the 5-position is para to the electron-donating amino group at the 2-position, which increases the electron density at C-5 and facilitates oxidative addition.[1] Steric hindrance is minimal.
This compound Moderate to LowThe bromine at the 3-position is ortho to the activating amino group. While electronically activated, this position is sterically hindered by the adjacent amino and phenyl groups. The proximity of the amino group could also lead to chelation with the palladium catalyst, potentially influencing the reaction pathway.[1] Generally, 3-bromopyridines are less reactive than their 2- and 4-bromo counterparts.[2][3]

Experimental Protocols

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aminobromophenylpyridine isomer with an arylboronic acid.

Reagents and Materials:

  • Aminobromophenylpyridine isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.5 eq)[7]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[7]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

Procedure:

  • To a Schlenk flask, add the aminobromophenylpyridine isomer (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aminobromophenylpyridine isomer.

Reagents and Materials:

  • Aminobromophenylpyridine isomer (1.0 eq)

  • Amine (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous Toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Dry Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add the aminobromophenylpyridine isomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).

  • Add the amine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove any dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L2) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product Product Formation aryl_halide Ar-Br aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup reaction Heating & Stirring (Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Validating the Structure of 2-Amino-3-bromo-5-phenylpyridine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Amino-3-bromo-5-phenylpyridine, a scaffold with significant potential in medicinal chemistry, a multi-pronged analytical approach is essential to definitively validate its molecular structure. This guide provides a comparative overview of key analytical techniques, complete with expected data, experimental protocols, and a logical workflow for structural elucidation.

Data Presentation: A Comparative Overview of Analytical Techniques

The validation of a synthesized this compound derivative relies on the synergistic interpretation of data from several key analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive and robust validation.

Analytical TechniqueInformation ProvidedExpected Data for a this compound Analog
¹H NMR Spectroscopy Provides information about the chemical environment, connectivity, and number of protons in a molecule.- Distinct aromatic proton signals for the pyridine and phenyl rings. - A characteristic broad singlet for the -NH₂ protons. - Specific chemical shifts and coupling constants indicative of the substitution pattern.
¹³C NMR Spectroscopy Reveals the number of unique carbon environments and provides information about the carbon skeleton.- Individual signals for each carbon atom in the pyridine and phenyl rings. - Chemical shifts influenced by the electronegativity of the bromine and nitrogen atoms.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule and can provide structural information through fragmentation patterns.- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern (M⁺ and M+2 peaks in a ~1:1 ratio) due to the presence of the bromine atom. - Fragmentation patterns consistent with the loss of specific functional groups.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.- Precise atomic coordinates that confirm the connectivity and stereochemistry of the molecule. - Detailed information on the crystal packing and intermolecular forces.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of structural validation studies. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) can provide more extensive fragmentation information.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Mandatory Visualizations

To further clarify the process of structural validation and the relationships between different analytical techniques, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow Synthesized_Compound Synthesized this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight Confirmation Xray X-ray Crystallography Purification->Xray If single crystals are obtained Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation Definitive 3D Structure G cluster_techniques Comparison of Analytical Techniques for Structural Validation cluster_info_nmr Information Provided cluster_info_ms Information Provided cluster_info_xray Information Provided NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complementary Data Xray X-ray Crystallography NMR->Xray Complementary Data NMR_Info Connectivity Proton/Carbon Environment Relative Quantitation NMR->NMR_Info MS->Xray Complementary Data MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Xray_Info 3D Molecular Structure Bond Lengths & Angles Intermolecular Interactions Xray->Xray_Info

A Comparative Guide to the Quantitative Analysis of 2-Amino-3-bromo-5-phenylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Amino-3-bromo-5-phenylpyridine in complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of various analytical methodologies, complete with experimental protocols and supporting data, to aid in the selection of the most suitable technique for your specific needs.

The primary methods for the quantitative analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry. Each technique offers distinct advantages and is suited to different experimental constraints and requirements.

Comparison of Analytical Techniques

The choice of analytical technique is dictated by factors such as the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation.

Technique Principle Advantages Limitations Typical Application
HPLC Separation based on polarityHigh resolution, sensitivity, and specificity.[1] Suitable for non-volatile and thermally labile compounds.[2]Requires reference standards for quantification.Routine purity testing and quantification of the main component and impurities in reaction mixtures.[1]
GC Separation based on volatility and polarityHigh efficiency and sensitivity, especially with specific detectors.[3]May require derivatization for polar, non-volatile compounds to improve volatility.[2] Potential for thermal degradation of the analyte.Analysis of volatile impurities or byproducts in the reaction mixture.
qNMR Signal intensity is directly proportional to the number of nucleiNo reference standard of the analyte is required (can use an internal standard of a different compound). Provides structural information.[4]Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.[5]In-situ reaction monitoring and quantification without the need for analyte-specific standards.[6][7][8]
UV-Vis Spectrophotometry Absorption of UV-Vis lightSimple, cost-effective, and rapid.Low selectivity in complex mixtures where multiple components absorb at the same wavelength.Quick estimation of concentration in simple mixtures or for high-throughput screening.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. A reversed-phase method is typically suitable for pyridine derivatives.[1][2]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm (or the λmax of this compound).[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Sample Solution: Withdraw a representative sample from the reaction mixture. Dilute with the 50:50 acetonitrile/water mixture to a final concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by injecting a series of standard solutions of known concentrations.

  • Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For this compound, derivatization may be necessary to enhance volatility.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column suitable for amine analysis (e.g., Agilent CP-Wax 51 for Amines).[9]

Chromatographic Conditions:

  • Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm, 0.2 µm film thickness.[9]

  • Carrier Gas: Nitrogen or Helium.[9]

  • Injector Temperature: 250 °C.[9]

  • Detector Temperature: 250 °C (FID).[9]

  • Oven Temperature Program: 70 °C (hold for 4 min) to 240 °C at 10 °C/min.[9]

Sample Preparation (with Derivatization):

  • Evaporate a known volume of the reaction mixture sample to dryness under a stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 1 mL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Data Analysis:

  • Similar to HPLC, use a calibration curve prepared from derivatized standards to quantify the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the determination of concentration without a specific reference standard for the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Accurately weigh a known amount of the reaction mixture sample into an NMR tube.

  • Add a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dioxane) that has a resonance signal that does not overlap with the analyte or other components in the mixture.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

UV-Vis Spectrophotometry

This method is rapid but less specific. It is best suited for reaction mixtures with minimal interfering substances.

Instrumentation:

  • UV-Vis Spectrophotometer.

Experimental Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Prepare a sample solution by diluting the reaction mixture to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution.

Data Analysis:

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve, accounting for the dilution factor.

Visualization of Workflows

Visualizing the experimental and decision-making processes can aid in understanding and implementation.

General Workflow for Quantitative Analysis cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing cluster_report Reporting Sample Reaction Mixture Sample Dilute Dilution / Derivatization Sample->Dilute Analysis Instrumental Analysis (HPLC, GC, qNMR, UV-Vis) Dilute->Analysis Data Raw Data Acquisition Analysis->Data Processing Peak Integration / Absorbance Measurement Data->Processing Quantification Quantification using Calibration Curve or Internal Standard Processing->Quantification Report Final Report (Concentration, Purity) Quantification->Report

Caption: A general workflow for the quantitative analysis of this compound.

Method Selection Guide Start Start: Need for Quantitative Analysis Complex_Mixture Complex Mixture? Start->Complex_Mixture Quick_Screen Quick Screening? Start->Quick_Screen HPLC HPLC GC GC qNMR qNMR UV_Vis UV-Vis Complex_Mixture->UV_Vis No High_Sensitivity High Sensitivity Required? Complex_Mixture->High_Sensitivity Yes Analyte_Volatile Analyte Volatile? High_Sensitivity->Analyte_Volatile Yes No_Standard No Analyte Standard Available? High_Sensitivity->No_Standard No Analyte_Volatile->HPLC No Analyte_Volatile->GC Yes No_Standard->HPLC No No_Standard->qNMR Yes Quick_Screen->UV_Vis Yes Quick_Screen->Complex_Mixture No

Caption: A decision tree for selecting the appropriate analytical method.

References

Impurity Profiling of Synthesized 2-Amino-3-bromo-5-phenylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized 2-Amino-3-bromo-5-phenylpyridine, a key building block in pharmaceutical synthesis. The presented experimental data, while drawing from closely related analogs due to the limited availability of public data on the specific target molecule, offers a robust framework for developing and validating analytical control strategies.

Understanding the Impurity Landscape

Impurities in synthesized this compound can originate from two primary sources: the synthetic process itself and subsequent degradation of the final product. A thorough impurity profiling strategy must therefore address both categories.

Synthesis-Related Impurities: The most probable synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction between a dihalogenated aminopyridine and phenylboronic acid. This process can lead to a variety of impurities, including:

  • Starting Materials: Unreacted 2-amino-3,5-dibromopyridine or 2-amino-3-bromo-5-iodopyridine, and phenylboronic acid.

  • Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and a biphenylpyridine derivative (from the coupling of two brominated aminopyridine molecules).

  • Dehalogenation Products: 2-Amino-5-phenylpyridine, where the bromine atom at the 3-position is replaced by a hydrogen atom.

  • Protonation Byproducts: Cleavage of the C-B bond in the boronic acid can lead to the formation of benzene.

  • Other Process-Related Impurities: Reagents, catalysts (e.g., palladium complexes), and solvents used in the synthesis.

Degradation-Related Impurities: Forced degradation studies are essential to identify potential impurities that may form under storage or stress conditions. Based on the structure of this compound, potential degradation pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or N-oxide derivatives.

  • Hydrolysis: Under extreme pH and temperature conditions, cleavage of the C-Br or C-N bonds may occur.

  • Photodegradation: Exposure to light can induce the formation of various degradation products.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is necessary for the comprehensive impurity profiling of this compound. The following table compares the most relevant techniques, highlighting their strengths and limitations.

Analytical Technique Principle Applicability for this compound Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Excellent for separating the main component from process-related impurities and degradation products.High resolution, quantitative accuracy, and adaptability to various detectors (UV, DAD, MS).May require method development to achieve optimal separation of all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Suitable for volatile impurities and can be used for the main compound, potentially after derivatization to increase volatility.High sensitivity and provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS.The most powerful technique for identifying unknown impurities and degradation products.Provides molecular weight and structural information for each separated component.Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of molecules.Essential for the unambiguous structural elucidation of isolated impurities.Provides definitive structural information.Lower sensitivity compared to chromatographic techniques, requiring isolation of impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols that can be adapted for the impurity profiling of this compound.

Stability-Indicating HPLC Method

This method is designed to separate the active ingredient from its potential degradation products and process-related impurities.

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile Impurities

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be necessary to improve the volatility of the main compound and polar impurities.

LC-MS Method for Impurity Identification

This method is critical for the identification of unknown impurities.

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Utilize the same or a similar gradient and column as the stability-indicating HPLC method. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of trifluoroacetic acid).

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

  • Sample Preparation: Prepare the sample as for the HPLC method, ensuring the concentration is suitable for MS detection (typically lower than for UV detection).

Forced Degradation Studies

To identify potential degradation products, the sample should be subjected to various stress conditions as per ICH guidelines.[1][2]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photodegradation: Exposure to UV and visible light (ICH Q1B).

Samples from these studies should be analyzed using the developed stability-indicating HPLC and LC-MS methods to identify and characterize any degradation products.

Visualizing the Workflow

The following diagrams illustrate the key workflows in impurity profiling.

Impurity_Profiling_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis cluster_degradation Forced Degradation Studies raw_materials Raw Materials & Reagents synthesis_process Suzuki-Miyaura Coupling raw_materials->synthesis_process crude_product Crude Product synthesis_process->crude_product purification Purification crude_product->purification final_product Final Product purification->final_product hplc HPLC-UV/DAD final_product->hplc Purity & Quantification gcms GC-MS final_product->gcms Volatile Impurities lcms LC-MS final_product->lcms Identification nmr NMR final_product->nmr Structure Elucidation (of isolated impurities) acid Acid Hydrolysis final_product->acid base Base Hydrolysis final_product->base oxidation Oxidation final_product->oxidation thermal Thermal final_product->thermal photo Photodegradation final_product->photo acid->lcms Degradant Identification base->lcms Degradant Identification oxidation->lcms Degradant Identification thermal->lcms Degradant Identification photo->lcms Degradant Identification

Caption: General workflow for the impurity profiling of synthesized this compound.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Techniques cluster_spectroscopy Spectroscopic Techniques cluster_output Information Obtained hplc HPLC-UV/DAD (Separation & Quantification) purity Purity (%) hplc->purity impurity_quant Impurity Quantity hplc->impurity_quant gcms GC-MS (Volatile Analysis) impurity_id Impurity Identity gcms->impurity_id lcms LC-MS (Identification) lcms->impurity_id nmr NMR (Structural Elucidation) structure Definitive Structure nmr->structure

Caption: Logical relationship between analytical techniques and the information obtained for impurity profiling.

Conclusion

A comprehensive impurity profiling of synthesized this compound necessitates a combination of high-resolution chromatographic and spectroscopic techniques. While HPLC serves as the workhorse for purity determination and quantification of known impurities, LC-MS is indispensable for the identification of unknown process-related and degradation impurities. GC-MS is a valuable tool for analyzing volatile components, and NMR spectroscopy provides the definitive structural elucidation of isolated impurities. The experimental protocols and comparative data presented in this guide provide a solid foundation for establishing a robust analytical control strategy, ensuring the quality and safety of this important pharmaceutical intermediate.

References

Benchmarking 2-Amino-3-bromo-5-phenylpyridine: A Comparative Guide for Synthetic Intermediates in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of drug discovery, the choice of foundational building blocks is critical to the efficiency and success of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 2-amino-3-bromo-5-phenylpyridine stands out as a versatile intermediate for the construction of highly sought-after biaryl structures. This guide provides an objective comparison of this compound against other common synthetic intermediates, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application. Below is a comparison of this compound with two common, commercially available alternatives: 2-amino-5-bromopyridine and 2-amino-3-bromopyridine.

PropertyThis compound2-Amino-5-bromopyridine2-Amino-3-bromo-5-methylpyridine
Molecular Weight 249.11 g/mol 172.91 g/mol [1]187.04 g/mol [2]
Melting Point 113-116 °C[3]133-138 °C[4]88-95 °C[2]
Appearance Off-white to pale yellow crystalline powderSolid[4]Off-white to pale yellow or brown crystalline powder[5]
Key Structural Features Phenyl substituent at C5, bromo at C3, amino at C2Bromo at C5, amino at C2Methyl substituent at C5, bromo at C3, amino at C2

Performance in Key Synthetic Transformations: A Comparative Analysis

The primary utility of these intermediates lies in their ability to participate in cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose. The reactivity of the C-Br bond in these reactions is heavily influenced by the electronic and steric environment of the pyridine ring.

Theoretical Reactivity Analysis

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is largely dictated by the ease of the oxidative addition step. This step is sensitive to both the electron density at the carbon atom and the steric hindrance around the bond.

  • Electronic Effects : The pyridine ring is inherently electron-deficient. The substituents modulate this property. The amino group (-NH₂) is a strong electron-donating group through resonance, which increases electron density on the ring, particularly at the ortho and para positions.[6]

  • Steric Effects : The groups flanking the C-Br bond can hinder the approach of the bulky palladium catalyst, slowing down the reaction.

In This compound , the bromine atom is ortho to the activating amino group. While this provides electronic activation, the position is sterically more hindered compared to a bromine at the 5-position. The phenyl group at C5 further contributes to the molecule's steric bulk.

In 2-amino-5-bromopyridine , the bromine atom is para to the electron-donating amino group. This positioning significantly increases the electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. Furthermore, the steric environment around the C-5 bromine is relatively unencumbered.[6]

For 2-amino-3-bromo-5-methylpyridine , the bromine at C-3 is situated between the amino group at C-2 and the methyl group at C-5. This creates a more sterically crowded environment which could potentially slow the rate of oxidative addition compared to its 5-bromo isomer.[6]

Based on these principles, 2-amino-5-bromopyridine is predicted to be the most reactive of the three in typical palladium-catalyzed cross-coupling reactions due to a favorable combination of electronic activation and lower steric hindrance. While this compound benefits from electronic activation from the adjacent amino group, its increased steric hindrance may necessitate more forcing reaction conditions or specialized catalyst systems.

Application in Medicinal Chemistry: Synthesis of p53-MDM2 Interaction Inhibitors

The biarylpyridine motif is a key pharmacophore in a number of drug candidates, including inhibitors of the p53-MDM2 protein-protein interaction, which is a promising target in cancer therapy.[3][7][8] The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Small molecules that can block this interaction can reactivate p53 and induce apoptosis in cancer cells.[3][9] The synthesis of these inhibitors often relies on the coupling of a substituted pyridine with another aromatic or heteroaromatic ring, a transformation for which intermediates like this compound are well-suited.

G cluster_synthesis Synthesis of Biaryl p53-MDM2 Inhibitors cluster_moa Mechanism of Action This compound This compound Suzuki_Sonogashira Suzuki or Sonogashira Coupling This compound->Suzuki_Sonogashira Arylboronic_Acid Arylboronic Acid / Alkyne Arylboronic_Acid->Suzuki_Sonogashira Biarylpyridine_Core Biarylpyridine Core Structure Suzuki_Sonogashira->Biarylpyridine_Core Further_Functionalization Further Functionalization Biarylpyridine_Core->Further_Functionalization p53_MDM2_Inhibitor p53-MDM2 Inhibitor Further_Functionalization->p53_MDM2_Inhibitor p53_MDM2_Interaction p53-MDM2 Interaction p53_MDM2_Inhibitor->p53_MDM2_Interaction inhibits p53_active Active p53 p53_MDM2_Interaction->p53_active suppresses Apoptosis Apoptosis in Cancer Cells p53_active->Apoptosis

Caption: Synthetic pathway and mechanism of action for p53-MDM2 inhibitors.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Sonogashira coupling reactions. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for structurally similar aminobromopyridines.[10][11][12]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Combine_Reagents Combine Bromopyridine, Boronic Acid, Base, and Catalyst Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 85-95 °C and Stir Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC or LC-MS Heat_Stir->Monitor_Reaction Workup Cool, Dilute, Wash, and Extract Monitor_Reaction->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling of this compound

This protocol is based on a reported procedure for the coupling of 2-amino-3-bromopyridines with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMF (e.g., 4 mL per 1 mmol of bromopyridine) and Et₃N (2.0 equivalents) via syringe. Stir the mixture for 30 minutes at room temperature.

  • Add the this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of biaryl and heteroaryl compounds, particularly those with applications in medicinal chemistry. While its reactivity in palladium-catalyzed cross-coupling reactions may be tempered by steric hindrance compared to less substituted analogs like 2-amino-5-bromopyridine, it offers the advantage of introducing a phenyl group at a specific position in the target molecule from the outset. For routine couplings where reactivity is paramount, 2-amino-5-bromopyridine may be the preferred choice. However, for more complex synthetic routes where the pre-installed phenyl group is a strategic advantage, this compound is an excellent, albeit potentially more challenging, substrate. The choice of intermediate will ultimately depend on the specific synthetic goals, the desired substitution pattern of the final product, and the willingness to optimize reaction conditions to overcome potential reactivity hurdles.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromo-5-phenylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Amino-3-bromo-5-phenylpyridine should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[2][3][4][5]

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4][5][6]

II. Spill Management

In the event of a spill, follow these procedures to contain and clean up the material safely:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled compound.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3][6]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the rinsate as hazardous waste.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound, as a halogenated organic compound, requires segregation and proper labeling to ensure it is managed correctly by waste disposal services.[1][7]

  • Waste Identification: Classify this compound as a "Halogenated Organic Waste."[7]

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container with a secure lid.[1] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1] If it is part of a mixture, list all constituents and their approximate percentages.[1]

  • Segregation: Do not mix this compound with non-halogenated waste, acids, bases, or other incompatible materials to prevent dangerous reactions.[1][7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition, and in accordance with your institution's hazardous waste storage guidelines.[2][3][4]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

IV. Quantitative Data Summary

PropertyData for Structurally Similar CompoundsCitation
Melting Point 108 - 109 °C (for a related bromo-pyridine derivative)[3]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2/2A), May cause respiratory irritation (Category 3), Harmful if swallowed (Acute Toxicity, Oral: Category 4)[3][4][5]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[1][7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Amino-3-bromo- 5-phenylpyridine Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Is the waste pure or in solution? ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solvent) waste_type->liquid_waste Liquid halogenated_container Place in 'Halogenated Organic Waste' container solid_waste->halogenated_container liquid_waste->halogenated_container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - List all components and % halogenated_container->label_container storage Store in designated hazardous waste storage area label_container->storage disposal_pickup Arrange for pickup by EHS or licensed waste disposal company storage->disposal_pickup end End of Process disposal_pickup->end

Caption: Disposal workflow for this compound.

VI. Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as halogenated organic hazardous waste.[1]

  • Disposal of Clean Container: Once decontaminated, the container can be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[1]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.

References

Essential Safety and Operational Guide for 2-Amino-3-bromo-5-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-3-bromo-5-phenylpyridine was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated and aminated pyridines. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to minimize risk and ensure safe operational conduct and disposal.

Hazard Profile

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][2][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

  • Sensitization: May cause an allergic skin reaction.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation and potential sensitization.[1][6][7]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1][6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or when engineering controls are insufficient.[1]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

  • Designate a specific area within the laboratory for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[7]

  • Avoid the formation of dust and aerosols.[5][9]

  • Use non-sparking tools to prevent ignition sources.[9]

  • Keep containers tightly closed when not in use.[5][7]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Ensure containers are clearly labeled.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[10]

2. Waste Treatment and Disposal:

  • Waste containing this compound should be treated as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Disposal must be conducted by a licensed environmental waste management company in accordance with local, state, and federal regulations.[10]

Visualizations

PPE_Selection_Workflow cluster_prep Preparation and Assessment cluster_ppe PPE Selection cluster_ops Operations start Start: Handling Task Identified assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant, Harmful if Swallowed) start->assess_hazards check_controls Check Engineering Controls (Fume Hood, Ventilation) assess_hazards->check_controls eye_protection Eye Protection: Chemical Goggles or Face Shield check_controls->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves check_controls->hand_protection body_protection Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes check_controls->body_protection respiratory_protection Respiratory Protection: Use in Fume Hood. Consider Respirator for Large Quantities/Spills check_controls->respiratory_protection proceed Proceed with Handling Task eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-5-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-5-phenylpyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。